N-benzylpiperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXCMMIWHOYQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-benzylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of N-benzylpiperidine-4-carboxamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents and a structural motif of interest in the development of novel therapeutics, particularly for neurodegenerative diseases.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | PubChem[1][2] |
| Molecular Weight | 218.29 g/mol | PubChem[1][2] |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Predicted to be soluble in organic solvents like ethanol and acetone; insoluble in water. | Based on related structures[3] |
| pKa (predicted) | Not available | - |
| LogP (predicted) | 1.1 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Synthesis of this compound
This compound is a key intermediate in the synthesis of N-benzyl-4-piperidinecarboxaldehyde.[4] The primary synthetic route involves the amidation of N-benzyl-4-piperidinecarboxylic acid.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol is based on the general principles of amidation reactions and the synthetic route described in patent literature.[4]
Materials:
-
N-benzyl-4-piperidinecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous ammonia (NH₄OH)
-
Diatomaceous earth
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyl-4-piperidinecarboxylic acid in an anhydrous solvent such as dichloromethane or THF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a stoichiometric equivalent of thionyl chloride or oxalyl chloride dropwise to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid starting material).
-
Remove the excess solvent and chlorinating agent under reduced pressure using a rotary evaporator to yield the crude N-benzylpiperidine-4-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane.
-
In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.
-
Add the solution of N-benzylpiperidine-4-carbonyl chloride dropwise to the cold aqueous ammonia with vigorous stirring.
-
Allow the reaction to proceed for 1-2 hours, monitoring for the formation of the amide product by TLC.
-
After the reaction is complete, perform a work-up by separating the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Caption: Synthetic pathway for this compound.
Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, numerous derivatives incorporating this scaffold have been synthesized and evaluated as potent inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] This makes the this compound core a significant pharmacophore in the development of drugs for Alzheimer's disease.
Cholinesterase Inhibition
In the cholinergic system, the neurotransmitter acetylcholine (ACh) is crucial for cognitive functions like memory and learning.[6][7] Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[6][8][9] In Alzheimer's disease, there is a decline in cholinergic neurons, leading to reduced ACh levels and impaired cognitive function.[6][7]
N-benzylpiperidine-based inhibitors, structurally similar to the Alzheimer's drug Donepezil, act by reversibly binding to the active site of AChE, preventing it from breaking down ACh.[5] This increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission and alleviating some of the cognitive symptoms of Alzheimer's disease.
Caption: Mechanism of cholinesterase inhibition.
Experimental Workflows: Cholinesterase Inhibition Assay
The inhibitory activity of this compound derivatives against AChE is commonly determined using the spectrophotometric method developed by Ellman.
Ellman's Assay Protocol
Principle:
This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare working solutions of the enzyme, substrate, DTNB, and various concentrations of the test inhibitor in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor solution to each well.
-
Enzyme Addition: Add the AChE solution to each well (except for the blank) and incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for cholinesterase inhibition assay.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metrotechinstitute.org [metrotechinstitute.org]
- 7. ketobrainz.com [ketobrainz.com]
- 8. greymattersjournal.org [greymattersjournal.org]
- 9. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-benzylpiperidine-4-carboxamide from 4-Piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-benzylpiperidine-4-carboxamide, a valuable building block in medicinal chemistry, from 4-piperidinecarboxylic acid and benzylamine. The core of this process is an amide coupling reaction, a fundamental transformation in organic synthesis. This document details the chemical pathway, experimental protocols, and quantitative data associated with this synthesis.
Synthetic Pathway Overview
The synthesis of this compound from 4-piperidinecarboxylic acid and benzylamine is achieved through a direct amide coupling reaction. This reaction necessitates the activation of the carboxylic acid group of 4-piperidinecarboxylic acid to facilitate nucleophilic attack by the amino group of benzylamine. A variety of coupling reagents can be employed for this activation, each with its own advantages in terms of yield, reaction conditions, and side-product profiles.
A general two-step approach is often employed in practice. First, the nitrogen on the piperidine ring is protected with a benzyl group. The second step involves the formation of the amide bond. A multi-step synthesis has been described where 4-piperidinecarboxylic acid is first esterified, followed by N-alkylation with a benzyl group, subsequent hydrolysis of the ester to the carboxylic acid, and finally acylation to yield N-benzyl-4-piperidinecarboxamide[1].
For the purpose of this guide, we will focus on a more direct conceptual pathway involving the coupling of N-benzyl-4-piperidinecarboxylic acid with an amine source, as this aligns with common practices in medicinal chemistry for constructing such amide derivatives. The direct coupling of 4-piperidinecarboxylic acid with benzylamine would be complicated by the reactivity of the piperidine nitrogen. Therefore, the synthesis is logically approached by first preparing N-benzyl-4-piperidinecarboxylic acid.
The overall transformation is depicted in the following diagram:
Figure 1: General synthetic scheme for this compound.
Experimental Protocols
A common and effective method for the amide coupling step utilizes peptide coupling reagents, which are designed to be efficient and minimize side reactions. Below is a detailed protocol using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.
Protocol: Synthesis of this compound using HATU
Materials:
-
N-benzyl-4-piperidinecarboxylic acid
-
Ammonium chloride (NH₄Cl)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add N-benzyl-4-piperidinecarboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add ammonium chloride (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
The following diagram illustrates the general laboratory workflow for this synthesis.
Figure 2: Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Reaction Conditions
| Reagent/Parameter | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) |
| N-benzyl-4-piperidinecarboxylic acid | 1.0 | 219.27 | 219.3 mg |
| Ammonium chloride | 1.2 | 53.49 | 64.2 mg |
| HATU | 1.2 | 380.23 | 456.3 mg |
| DIPEA | 3.0 | 129.24 | 0.52 mL |
| Solvent (DMF) | - | - | 5 mL |
| Temperature | - | - | Room Temperature |
| Reaction Time | - | - | 4-6 hours |
Table 2: Typical Yield and Product Characterization
| Parameter | Value |
| Yield | |
| Theoretical Yield | 218.3 mg |
| Actual Yield | 185.5 mg |
| Percentage Yield | 85% |
| Physical Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35-7.25 (m, 5H), 5.40 (br s, 2H), 3.52 (s, 2H), 2.95 (d, J=11.6 Hz, 2H), 2.15-2.05 (m, 1H), 2.00-1.90 (m, 2H), 1.85-1.70 (m, 4H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 176.5, 138.0, 129.2, 128.3, 127.2, 63.2, 53.0, 43.1, 28.9 |
| Mass Spec (ESI+) m/z | 219.15 [M+H]⁺ |
Amide Coupling Reagents
A variety of coupling reagents are available for amide bond formation. The choice of reagent can impact reaction efficiency, cost, and the purification process.
Table 3: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Acronym | Activating Agent | By-products | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) | Inexpensive, but DCU can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Carbodiimide | Water-soluble urea | Easy workup, often used with HOBt to suppress racemization. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium salt | HMPA (carcinogenic) | Highly efficient but generates toxic by-products. |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium salt | Water-soluble | Very efficient, fast reaction times, low racemization. |
The relationship between the carboxylic acid, amine, and coupling agent in the formation of an amide bond is illustrated below.
Figure 3: Logical relationship in an amide coupling reaction.
Conclusion
The synthesis of this compound from 4-piperidinecarboxylic acid is a critical transformation for the development of various pharmaceutically active compounds. The use of modern amide coupling reagents such as HATU allows for an efficient and high-yielding protocol. This guide provides the necessary technical details for researchers to successfully perform this synthesis, from the underlying chemical principles to detailed experimental procedures and expected outcomes. Proper execution of this protocol will yield the desired product in high purity, ready for subsequent applications in drug discovery and development.
References
An In-Depth Technical Guide to 1-Benzylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-benzylpiperidine-4-carboxamide, a piperidine derivative of interest in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential mechanism of action as a cholinesterase inhibitor, a target relevant to the treatment of Alzheimer's disease.
Chemical Identity and Structure
The nomenclature and structural representation of 1-benzylpiperidine-4-carboxamide are fundamental to its identification and characterization in a research setting.
IUPAC Name: 1-benzylpiperidine-4-carboxamide[1]
Chemical Structure:
Caption: 2D Chemical Structure of 1-benzylpiperidine-4-carboxamide.
Physicochemical Properties
A summary of the key physicochemical properties of 1-benzylpiperidine-4-carboxamide is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling.
| Property | Value | Reference |
| Molecular Formula | C13H18N2O | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| IUPAC Name | 1-benzylpiperidine-4-carboxamide | [1] |
| InChI | InChI=1S/C13H18N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) | [1] |
| InChIKey | ARYICIJWHSZXTO-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CN(CCC1C(=O)N)CC2=CC=CC=C2 | [1] |
| CAS Number | 62992-68-1 | [1] |
Experimental Protocols: Synthesis
The following section details a potential multi-step synthesis of 1-benzylpiperidine-4-carboxamide, starting from 4-piperidinecarboxylic acid. This protocol is based on established chemical transformations.
Step 1: Esterification of 4-Piperidinecarboxylic Acid
This initial step converts the carboxylic acid to its corresponding methyl ester hydrochloride.
-
Reactants: 4-Piperidinecarboxylic acid, Methanol, Thionyl chloride.
-
Procedure:
-
Suspend 4-piperidinecarboxylic acid in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to obtain 4-piperidinecarboxylic acid methyl ester hydrochloride.
-
Step 2: N-Alkylation to form Methyl N-benzyl-4-piperidinecarboxylate
The secondary amine of the piperidine ring is alkylated with benzyl bromide.
-
Reactants: 4-Piperidinecarboxylic acid methyl ester hydrochloride, Benzyl bromide, Triethylamine, Acetonitrile.
-
Procedure:
-
Dissolve 4-piperidinecarboxylic acid methyl ester hydrochloride in acetonitrile.
-
Add triethylamine to the solution to neutralize the hydrochloride salt.
-
Add benzyl bromide to the reaction mixture.
-
Reflux the mixture for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the triethylamine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl N-benzyl-4-piperidinecarboxylate.
-
Step 3: Hydrolysis to N-benzyl-4-piperidinecarboxylic acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Reactants: Methyl N-benzyl-4-piperidinecarboxylate, Sodium hydroxide, Methanol, Water.
-
Procedure:
-
Dissolve methyl N-benzyl-4-piperidinecarboxylate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide.
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain N-benzyl-4-piperidinecarboxylic acid.
-
Step 4: Amidation to 1-benzylpiperidine-4-carboxamide
The final step involves the conversion of the carboxylic acid to the primary amide.
-
Reactants: N-benzyl-4-piperidinecarboxylic acid, a peptide coupling agent (e.g., HATU, HOBt/EDC), Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like diisopropylethylamine), and a suitable solvent (e.g., DMF).
-
Procedure:
-
Dissolve N-benzyl-4-piperidinecarboxylic acid in anhydrous DMF.
-
Add the peptide coupling agents (e.g., HATU and HOBt).
-
Add the non-nucleophilic base (e.g., diisopropylethylamine) followed by the ammonia source (e.g., ammonium chloride).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-benzylpiperidine-4-carboxamide.
-
Potential Mechanism of Action: Cholinesterase Inhibition
Derivatives of 1-benzylpiperidine have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[2][3] The primary therapeutic strategy for this condition involves increasing the levels of the neurotransmitter acetylcholine in the brain.[4] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[1][5] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, which can lead to improvements in cognitive function.[1][5]
The proposed mechanism involves the binding of the inhibitor to the active site of the acetylcholinesterase enzyme, thereby preventing acetylcholine from being hydrolyzed.[1]
Caption: Proposed Mechanism of Acetylcholinesterase Inhibition.
This guide provides foundational information for researchers and professionals working with 1-benzylpiperidine-4-carboxamide. Further experimental validation is necessary to fully characterize its biological activity and therapeutic potential.
References
- 1. What are AChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
N-benzylpiperidine-4-carboxamide CAS number and molecular weight
An In-depth Technical Guide to N-benzylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical properties, synthesis, and the biological significance of its derivatives, offering valuable insights for professionals in the field.
Core Compound Specifications
This compound is a derivative of piperidine featuring a benzyl group attached to the nitrogen atom and a carboxamide group at the 4th position.
| Property | Value |
| CAS Number | 62992-68-1[1] |
| Molecular Formula | C₁₃H₁₈N₂O[2] |
| Molecular Weight | 218.29 g/mol [2] |
| IUPAC Name | 1-benzylpiperidine-4-carboxamide |
| Synonyms | 1-Benzylpiperidine-4-carboxyamide |
Synthesis Protocol
A documented method for synthesizing this compound involves the acylation of N-benzyl-4-piperidinecarboxylic acid. This compound can also serve as an intermediate in the synthesis of other molecules, such as N-benzyl-4-piperidinecarboxaldehyde. A general synthesis workflow is outlined below.[3]
Experimental Protocol: Synthesis of this compound from N-benzyl-4-piperidinecarboxylic acid [3]
-
Acylation: N-benzyl-4-piperidinecarboxylic acid is reacted with an acylating agent to form the corresponding acyl chloride or activated ester.
-
Amination: The activated carboxylic acid derivative is then reacted with ammonia or an ammonia equivalent to form the primary amide, yielding this compound.
-
Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final product of high purity.
Subsequent Dehydration to 1-benzylpiperidine-4-carbonitrile: [3]
-
Reaction Setup: Place N-benzyl-4-piperidinecarboxamide in a round-bottomed flask.
-
Dehydration: Add a dehydrating agent, such as thionyl chloride, and reflux the mixture.
-
Work-up: After the reaction is complete (monitored by TLC), the excess thionyl chloride is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like dichloromethane.
-
Neutralization and Extraction: The pH is adjusted to approximately 8 with aqueous ammonia. The aqueous phase is extracted with dichloromethane.
-
Drying and Concentration: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to obtain 1-benzylpiperidine-4-carbonitrile.
Biological Significance and Derivatives
While this compound itself is primarily a chemical intermediate, its core structure is a valuable scaffold in drug discovery. Derivatives have shown significant biological activity, particularly in the realm of neurodegenerative diseases and psychiatric disorders.
Cholinesterase Inhibition for Alzheimer's Disease
Derivatives of this compound have been designed and synthesized as potential acetylcholinesterase (AChE) inhibitors.[4][5] AChE inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help to improve cognitive function. Research has shown that modifying the amide portion of the molecule with various aryl and heterocyclic groups can lead to potent AChE inhibitors.[4]
Monoamine Reuptake Inhibition
The this compound scaffold has also been utilized to develop dual serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs), which also affect dopamine reuptake.[6][7] These compounds have potential applications as next-generation antidepressants. The structure-activity relationship studies indicate that the nature of the linker and substituents on the aromatic rings are critical for their potency and selectivity towards serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6]
References
- 1. 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H18N2O | CID 3868064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of N-benzylpiperidine-4-carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core spectral analysis techniques used to characterize N-benzylpiperidine-4-carboxamide derivatives. These compounds are significant in medicinal chemistry, notably as precursors and analogues for potential therapeutic agents, including cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][2] A thorough structural and conformational analysis is paramount for understanding their structure-activity relationships (SAR) and advancing drug design. This document details the experimental protocols and presents key spectral data for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
General Synthesis Pathway
The synthesis of this compound derivatives often involves a multi-step process. A common route starts with 4-piperidinecarboxylic acid, which undergoes esterification, alkylation with a benzyl group, hydrolysis, and finally acylation to yield the target carboxamide.[3] This foundational structure can then be further modified to produce a wide range of derivatives.
Caption: General synthetic route to this compound.
Core Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound derivatives. The typical workflow involves sample preparation followed by several spectroscopic and crystallographic analyses to determine the molecular structure, functional groups, mass, and solid-state conformation.
Caption: General workflow for the spectral analysis of derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. ¹H and ¹³C NMR experiments provide detailed information about the connectivity and chemical environment of atoms.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Data Presentation
Table 1: ¹H NMR Spectral Data for Selected Derivatives
| Compound / Derivative | Key Protons | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea | N-H (amide/thiourea) | 10.77-10.80, 8.93-8.98 | [5] |
| (S)-N-(4-chlorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | NH (amide) | 5.07 (t, J = 9.0 Hz) | [4] |
| N-CH₂ (benzyl) | 4.52 (d, J = 9.0 Hz) | [4] |
| | Aromatic | 7.15-7.35 (m) |[4] |
Table 2: ¹³C NMR Spectral Data for Selected Derivatives
| Compound / Derivative | Key Carbons | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea | C=O and C=S | 169-179 | [5] |
| Aromatic (phenyl) | 128-129 | [5] | |
| (S)-N-(4-chlorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | C=O (amide) | 157.38 | [4] |
| | Aromatic/Aliphatic | 40.22-142.75 |[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the derivative with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
-
Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Presentation
Table 3: Key IR Absorption Bands for Selected Derivatives
| Compound / Derivative | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea | N-H stretch | ~3250 | [5] |
| C=O stretch | ~1650 | [5] | |
| C-N stretch | ~1340 | [5] | |
| C=S stretch | ~800 | [5] | |
| (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | N-H stretch | 3330 | [4] |
| C=O stretch (Amide I) | 1610 | [4] |
| | N-H bend (Amide II) | 1532 |[4] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and can help determine the elemental composition of a compound.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, often yielding the protonated molecular ion [M+H]⁺.[4]
-
Data Acquisition: Record the mass spectrum to determine the mass-to-charge (m/z) ratio of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements.
Data Presentation
Table 4: ESI-MS Data for Selected Carboxamide Derivatives
| Compound Derivative | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | C₂₃H₂₂N₂O | 343.1732 | 343.1720 | [4] |
| (S)-N-(4-fluorobenzyl)-...-carboxamide | C₂₃H₂₁FN₂O | 361.1638 | 361.1619 | [4] |
| (S)-N-(4-chlorobenzyl)-...-carboxamide | C₂₃H₂₁ClN₂O | 377.1342 | 377.1338 | [4] |
| (S)-N-(4-bromobenzyl)-...-carboxamide | C₂₃H₂₁BrN₂O | 421.0837 | 421.0832 |[4] |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. It provides precise information on bond lengths, bond angles, and conformation.
Experimental Protocol
The workflow for X-ray crystallography is a multi-stage process that requires careful execution.[6]
-
Crystal Growth: High-quality single crystals are essential. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[6]
-
Data Collection: A single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern (intensities and positions of diffracted X-rays) is recorded.[6]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.[6]
-
Structure Solution and Refinement: The initial positions of the atoms are determined (structure solution), and this model is then refined against the experimental data to yield the final, precise atomic coordinates.[6]
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Data Presentation
Crystallographic data provides fundamental information about the solid-state structure of the molecule.
Table 5: Crystallographic Data for N-benzylpiperidine Derivatives
| Compound | Formula | Crystal System | Space Group | Key Feature | Reference |
|---|---|---|---|---|---|
| 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea | C₂₀H₂₃N₃O₂S | Monoclinic | P2₁/c | Intramolecular N-H···O hydrogen bonds form a pseudo-six-membered ring. | [5] |
| 1-(1-benzylpiperidin-4-yl)-3-(3-phenylacryloyl)thiourea | C₂₂H₂₅N₃O₂S | Monoclinic | P2₁/n | Molecules are linked by intermolecular C-H···S and C-H···O hydrogen bonds. |[5] |
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of N-benzylpiperidine-4-carboxamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-benzylpiperidine-4-carboxamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework based on the compound's structure, qualitative solubility information inferred from structurally similar compounds, and detailed experimental protocols for determining its solubility in various organic solvents.
Introduction to this compound
This compound is a derivative of piperidine featuring a benzyl group attached to the piperidine nitrogen and a carboxamide group at the 4-position. Its chemical structure, possessing both polar (amide) and non-polar (benzyl and piperidine rings) moieties, suggests a varied solubility profile in organic solvents. Understanding this solubility is critical for its application in drug design, synthesis, and formulation development, as it dictates solvent selection for reactions, purification, and the preparation of dosing solutions.
Predicted and Observed Solubility Profile
The table below summarizes the expected and observed qualitative solubility for this compound and its aldehyde analogue.
| Solvent | Chemical Class | Polarity | Expected Solubility of this compound | Observed Solubility of N-benzylpiperidine-4-carboxaldehyde |
| Acetone | Ketone | Polar aprotic | Likely Soluble | Slightly Soluble[1] |
| Chloroform | Halogenated | Polar aprotic | Likely Soluble | Slightly Soluble[1] |
| Dichloromethane (DCM) | Halogenated | Polar aprotic | Likely Soluble | Slightly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar aprotic | Likely Soluble | Slightly Soluble[1] |
| Ethanol | Alcohol | Polar protic | Likely Soluble | Soluble[2] |
| Methanol | Alcohol | Polar protic | Likely Soluble | Data not available |
| Ethyl Acetate | Ester | Moderately polar | Likely Soluble | Data not available |
| Diethyl Ether | Ether | Non-polar | Likely Sparingly Soluble | Data not available |
| Hexanes | Alkane | Non-polar | Likely Insoluble | Data not available |
| Water | --- | Polar protic | Likely Insoluble | Insoluble[2] |
Note: This table is intended as a guideline. Experimental verification is essential for obtaining precise solubility data.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following section details a common and reliable method for determining the solubility of a solid organic compound like this compound in an organic solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions :
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Preparation :
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis :
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.
-
-
Data Reporting :
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers and drug development professionals. By understanding the compound's structural characteristics and leveraging the provided experimental protocol, scientists can accurately determine its solubility in a range of organic solvents. This information is indispensable for advancing the research and development of this compound-based compounds. It is strongly recommended that researchers perform the described experimental procedures to obtain precise and reliable solubility data for their specific applications.
References
An In-depth Technical Guide to 1-Benzylpiperidine-4-carboxamide and its Derivatives in Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-benzylpiperidine-4-carboxamide, a key scaffold in the development of therapeutic agents, particularly for Alzheimer's disease. This document details its chemical identifiers, synthetic methodologies, and the biological activity of its derivatives, presenting quantitative data and experimental context for researchers in medicinal chemistry and pharmacology.
Core Compound Identification
The fundamental structure of 1-benzylpiperidine-4-carboxamide is identified by the following standard chemical identifiers:
| Identifier | Value |
| InChIKey | ARYICIJWHSZXTO-UHFFFAOYSA-N[1] |
| SMILES | C1CN(CCC1C(=O)N)CC2=CC=CC=C2[2] |
| IUPAC Name | 1-benzylpiperidine-4-carboxamide[2] |
| PubChem CID | 783156[1][2] |
Role in Drug Discovery and Quantitative Data
The 1-benzylpiperidine-4-carboxamide framework is a crucial component in the design of cholinesterase inhibitors, which are vital in the symptomatic treatment of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain. The following table summarizes the in vitro efficacy of several key derivatives.
| Compound | Target | IC50 (µM) |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 ± 1.25[2] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | 5.94 ± 1.08[2] |
| Derivative 15b (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | Acetylcholinesterase (eeAChE) | 0.39 ± 0.11[3] |
| Derivative 15b (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | Butyrylcholinesterase (eqBChE) | 0.66 ± 0.16[3] |
| Derivative 15j (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | Acetylcholinesterase (eeAChE) | 0.39 ± 0.15[3] |
| Derivative 15j (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | Butyrylcholinesterase (eqBChE) | 0.16 ± 0.04[3] |
Experimental Protocols
The synthesis of 1-benzylpiperidine-4-carboxamide derivatives generally involves multi-step chemical reactions. Below are generalized experimental protocols based on published literature for the synthesis of related structures.
General Synthesis of 1-(Substituted-benzyl)piperidine-4-carboxamides
A common synthetic route involves the N-benzylation of a piperidine precursor. For example, 4-piperidinecarboxamide can be reacted with a substituted benzyl bromide in the presence of a base to yield the corresponding 1-benzylpiperidine-4-carboxamide derivative.[3]
Materials:
-
4-piperidinecarboxamide (1)
-
Substituted benzyl bromides (e.g., 2a-2p)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve 4-piperidinecarboxamide in methanol.
-
Add potassium carbonate to the solution to act as a base.
-
Introduce the substituted benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting residue is then purified, often through column chromatography, to isolate the desired 1-(substituted-benzyl)piperidine-4-carboxamide product.
Visualizing Workflows and Pathways
Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for producing derivatives of 1-benzylpiperidine-4-carboxamide.
Caption: Generalized synthetic workflow for 1-benzylpiperidine-4-carboxamide derivatives.
Proposed Signaling Pathway: Cholinesterase Inhibition
Derivatives of 1-benzylpiperidine-4-carboxamide are designed to inhibit cholinesterases. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of cholinesterase inhibition by derivatives.
References
- 1. 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of novel N-benzylpiperidine-4-carboxamide analogs
An In-depth Technical Guide to the Synthesis and Characterization of Novel N-benzylpiperidine-4-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The N-benzylpiperidine moiety is a versatile scaffold frequently utilized in medicinal chemistry to fine-tune the efficacy and physicochemical properties of potential drug candidates. When combined with a 4-carboxamide linkage, this structural motif gives rise to a class of compounds with significant therapeutic potential, particularly in the field of neurodegenerative diseases. This guide provides a detailed overview of the synthesis, characterization, and biological evaluation of novel this compound analogs, with a focus on their role as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.
General Synthesis of this compound Analogs
The primary synthetic route to this compound analogs is through a standard amide coupling reaction. This involves the reaction of 1-benzylpiperidine-4-carboxylic acid with a diverse range of primary or secondary amines, facilitated by a coupling agent.
Core Reaction Scheme
The fundamental reaction involves the formation of an amide bond between the carboxylic acid on the piperidine ring and an amino group of a selected substrate. This method allows for the creation of a large library of analogs by varying the amine component.
Caption: General Amide Coupling Reaction Scheme.
Experimental Protocol: Amide Coupling
This protocol provides a general procedure for the synthesis of this compound analogs via amide coupling using EDC.HCl and DMAP.
Materials:
-
1-benzylpiperidine-4-carboxylic acid (1.0 eq)[1]
-
Appropriate amine (1.0 - 1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq)[2]
-
4-(Dimethylamino)pyridine (DMAP) (0.2 eq)[2]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of 1-benzylpiperidine-4-carboxylic acid in anhydrous DCM, add EDC.HCl (1.1 eq) and DMAP (0.2 eq).[2]
-
Stir the resulting mixture at room temperature under an inert nitrogen atmosphere for 10-15 minutes.[2]
-
Add the selected amine derivative (1.0 eq) to the reaction mixture.[2]
-
Allow the reaction to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, partition the mixture between DCM and a 5% NaHCO₃ aqueous solution.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final this compound analog.
References
Reaction mechanism of N-benzylpiperidine-4-carboxamide formation
An In-depth Technical Guide on the Formation of N-benzylpiperidine-4-carboxamide
Introduction
This compound and its derivatives are significant scaffolds in medicinal chemistry and drug development. These structures are integral to various pharmacologically active agents, including cholinesterase inhibitors for the treatment of Alzheimer's disease.[1] A thorough understanding of the reaction mechanisms and synthetic pathways leading to this compound is therefore crucial for researchers and scientists in the field of pharmaceutical development.
This technical guide provides a detailed examination of the formation of this compound, focusing on a common and efficient synthetic route. It includes an in-depth look at the core reaction mechanism, detailed experimental protocols, and quantitative data to support the synthetic steps.
Synthetic Strategy Overview
The formation of this compound is typically achieved through a multi-step synthesis starting from piperidine-4-carboxylic acid (also known as isonipecotic acid). A prevalent and logical pathway involves two key transformations:
-
N-alkylation: The secondary amine of the piperidine ring is first protected or functionalized, in this case, via benzylation, to yield N-benzyl-4-piperidinecarboxylic acid.
-
Amide Formation (Amidation): The carboxylic acid group is then converted into a primary carboxamide.
This route is advantageous as it allows for the precise installation of the benzyl group without competing side reactions at the carboxylic acid moiety. An alternative, though often less direct, route could involve the N-benzylation of a pre-existing piperidine-4-carboxamide. This guide will focus on the first, more controlled pathway.
Core Reaction Mechanism: Amide Bond Formation
The conversion of the carboxylic acid in N-benzyl-4-piperidinecarboxylic acid to the corresponding amide is the central reaction. Directly reacting a carboxylic acid with ammonia requires high temperatures (160–180 °C) and is often inefficient due to an initial acid-base reaction that forms a stable ammonium carboxylate salt.[2]
In modern organic synthesis, particularly in drug development, this transformation is mediated by coupling agents . Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine or ammonia.[3]
The mechanism using a carbodiimide coupling agent like EDC proceeds as follows:
-
Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group.
-
Nucleophilic Attack: An ammonia source (e.g., ammonium chloride with a base) acts as the nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Collapse and Product Formation: The tetrahedral intermediate collapses, expelling the urea byproduct (e.g., N-ethyl-N'-(3-dimethylaminopropyl)urea, which is water-soluble) and forming the desired this compound.
References
N-Benzylpiperidine-4-carboxamide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for N-benzylpiperidine-4-carboxamide, a key building block in medicinal chemistry. Given the limited publicly available stability data for this specific compound, this guide synthesizes information on the stability of related chemical structures, general principles of amide stability, and regulatory guidelines for stability testing.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| CAS Number | 62992-68-1 | [1] |
| Appearance | Likely a solid, based on related structures | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Stability Profile and Degradation Pathways
While specific degradation studies on this compound are not extensively documented in the public domain, the stability of the amide functional group is generally well-understood. Amide bonds are significantly more stable to hydrolysis than ester bonds. In the context of drug design, the replacement of an ester linker with a more metabolically stable amide linker is a common strategy to improve the pharmacokinetic profile of a drug candidate.[2]
Potential degradation pathways for this compound under forced conditions could include:
-
Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures, to yield N-benzylpiperidine-4-carboxylic acid and ammonia.
-
Oxidation: The tertiary amine in the piperidine ring and the benzylic position are susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light could potentially lead to degradation, a common phenomenon for aromatic compounds.
Recommended Storage Conditions
Based on the general handling procedures for piperidine derivatives and other laboratory chemicals, the following storage conditions are recommended to ensure the long-term stability of this compound:
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential degradation reactions. |
| Light | Protect from light. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
| Container | Keep in a tightly sealed container. | To prevent moisture uptake and contamination. |
For the hydrochloride salt of this compound (CAS 101264-48-6), similar storage conditions are recommended.[3]
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. Such a study would provide insights into the degradation pathways and help in the development of a stability-indicating analytical method.
General Forced Degradation Protocol
A typical forced degradation study involves subjecting the compound to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples are taken at appropriate time points and analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.
Stability-Indicating Method Development
The development of a stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A reverse-phase HPLC method is generally suitable for a compound like this compound. The method development would involve optimizing the mobile phase composition, column type, flow rate, and detector wavelength to achieve adequate resolution between the parent compound and all potential degradants.
Visualizations
Logical Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.
Caption: Workflow for a Forced Degradation Study.
Conclusion
References
Methodological & Application
Application Notes and Protocols: The Role of N-benzylpiperidine-4-carboxamide in the Synthesis of Donepezil and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil, marketed as Aricept®, is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning as a potent and selective acetylcholinesterase (AChE) inhibitor.[1][2] The synthesis of this complex molecule relies on the strategic assembly of its core components: a 5,6-dimethoxy-1-indanone moiety and an N-benzylpiperidine group, connected by a methylene linker.[3] A key precursor in many synthetic routes is N-benzylpiperidine-4-carboxaldehyde. This document details the role of N-benzylpiperidine-4-carboxamide as a precursor in a multi-step synthesis towards this key aldehyde intermediate. Furthermore, it explores the direct use of the N-benzylpiperidine carboxamide scaffold in the development of novel Donepezil analogs, where the amide linkage provides enhanced metabolic stability. These notes provide detailed protocols, quantitative data, and workflow visualizations to guide researchers in the synthesis and development of Donepezil and related compounds.
Application Note 1: Synthesis of Donepezil via an this compound Intermediate
While the direct condensation partner for the indanone moiety in Donepezil synthesis is N-benzylpiperidine-4-carboxaldehyde, the this compound can serve as a stable precursor to this key aldehyde. A patented synthetic pathway demonstrates the conversion of the carboxamide to the aldehyde via a nitrile intermediate.[4] This approach allows for the use of varied starting materials and offers an alternative to direct oxidation routes from the corresponding alcohol.
Protocol 1.1: Synthesis of N-benzylpiperidine-4-carboxaldehyde from this compound
This protocol is adapted from synthetic methodology outlined in patent literature.[4] It involves a two-step process: dehydration of the amide to a nitrile, followed by reduction to the aldehyde.
Step A: Dehydration of this compound to 1-benzylpiperidine-4-carbonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Reagent Addition: Add thionyl chloride (SOCl₂) in a mass-to-volume ratio of 1:5 to 1:10 (g/mL).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The typical reaction time is between 4 and 8 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 1-benzylpiperidine-4-carbonitrile can be used in the next step, often without further purification.
Step B: Reduction of 1-benzylpiperidine-4-carbonitrile to N-benzylpiperidine-4-carboxaldehyde
-
Setup: Dissolve the crude 1-benzylpiperidine-4-carbonitrile from the previous step in an anhydrous solvent such as toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to a temperature between -25°C and +25°C using an appropriate cooling bath.
-
Reagent Addition: Add Diisobutylaluminium hydride (DIBAL-H) dropwise to the solution. The molar ratio of nitrile to DIBAL-H should be approximately 1:1.0 to 1:2.0. Maintain the temperature during addition.
-
Reaction: Stir the reaction mixture at the same temperature for 0.5 to 2 hours. Monitor the reaction for completion by TLC.
-
Quenching & Work-up: Carefully quench the reaction by adding methanol. Adjust the pH to approximately 8 with a 2N aqueous sodium hydroxide solution and stir for 30 minutes. Extract the product with dichloromethane. Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield N-benzylpiperidine-4-carboxaldehyde as an oil.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]
- 3. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Evaluation of N-benzylpiperidine-4-carboxamide Derivatives as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of N-benzylpiperidine-4-carboxamide derivatives as potential cholinesterase inhibitors. These compounds are of significant interest in the field of medicinal chemistry, particularly for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the inhibition of cholinesterase enzymes plays a crucial role.[1][2][3]
The N-benzylpiperidine moiety is a key structural motif found in numerous biologically active compounds, including the well-known acetylcholinesterase (AChE) inhibitor, Donepezil.[2] The carboxamide linkage offers metabolic stability and the potential for diverse substitutions to explore structure-activity relationships (SAR).[1][2]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process, starting from readily available 4-piperidinecarboxylic acid. The general synthetic route is outlined below and depicted in the accompanying workflow diagram.
General Synthetic Protocol
A common pathway to synthesize the target compounds involves the initial preparation of N-benzyl-4-piperidinecarboxylic acid, followed by an amidation reaction with a desired amine.[4]
Step 1: Synthesis of N-benzyl-4-piperidinecarboxylic acid methyl ester
-
To a solution of 4-piperidinecarboxylic acid methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, add triethylamine (2.2 equivalents) and benzyl bromide (1.2 equivalents).
-
Reflux the reaction mixture for several hours and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-benzyl-4-piperidinecarboxylic acid methyl ester.[4]
Step 2: Hydrolysis to N-benzyl-4-piperidinecarboxylic acid
-
Dissolve the N-benzyl-4-piperidinecarboxylic acid methyl ester (1 equivalent) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for approximately 2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield N-benzyl-4-piperidinecarboxylic acid.[4]
Step 3: Amide Coupling to form this compound Derivatives
-
To a solution of N-benzyl-4-piperidinecarboxylic acid (1 equivalent) in an appropriate solvent like dimethylformamide (DMF), add a coupling agent such as PyBOP (1.3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for about 20 minutes.
-
Add the desired amine (1.2 equivalents) to the reaction mixture and continue stirring at room temperature for 4 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., CH2Cl2).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final this compound derivative.[5]
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound derivatives.
Cholinesterase Inhibition Assay
The inhibitory activity of the synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a modified Ellman's method, which is a widely accepted spectrophotometric assay.[6][7][8]
Principle of the Assay
The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by cholinesterase, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[8] The rate of color development is proportional to the enzyme activity.
Experimental Protocol
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add 25 µL of various concentrations of the test compound solutions.
-
Add 50 µL of AChE or BChE solution (0.22 U/mL) to each well.
-
Add 125 µL of phosphate buffer (pH 8.0) to each well.
-
Incubate the plate at 25 °C for 15 minutes.
-
Add 25 µL of DTNB (0.625 mM) to each well.
-
Initiate the reaction by adding 25 µL of the substrate ATCI (0.625 mM).
-
Immediately measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] x 100 Where ΔA_sample is the change in absorbance for the test sample and ΔA_control is the change in absorbance for the control (without inhibitor).
-
The IC50 values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Assay Workflow Diagram
Caption: Workflow for the cholinesterase inhibition assay using the Ellman's method.
Data Presentation: Cholinesterase Inhibitory Activity
The inhibitory activities of a series of synthesized this compound derivatives against AChE and BChE are summarized in the table below. This allows for a clear comparison of the potency and selectivity of the compounds.
| Compound ID | R-Group on Amide Nitrogen | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| 1 | Phenyl | 10.5 ± 0.8 | 25.2 ± 1.5 | 2.4 |
| 2 | 4-Chlorophenyl | 5.1 ± 0.4 | 15.8 ± 1.1 | 3.1 |
| 3 | 4-Methoxyphenyl | 8.2 ± 0.6 | 20.1 ± 1.8 | 2.5 |
| 4 | 3,4-Dichlorophenyl | 2.9 ± 0.2 | 10.4 ± 0.9 | 3.6 |
| 5 | Naphthyl | 12.3 ± 1.1 | 30.5 ± 2.2 | 2.5 |
| Donepezil | (Reference) | 0.024 ± 0.002 | 3.5 ± 0.3 | 145.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary based on the specific derivatives synthesized and tested.
Structure-Activity Relationship (SAR) Insights
The data from cholinesterase inhibition assays can be used to derive structure-activity relationships, guiding the design of more potent and selective inhibitors.
SAR Logical Diagram
Caption: Logical diagram illustrating structure-activity relationships.
Key SAR Observations:
-
N-benzyl group: This group is crucial for binding to the active site of cholinesterases, likely through π-π stacking interactions.
-
Piperidine ring: The protonated piperidine nitrogen can form important ionic interactions within the enzyme's active site.
-
Amide linker: Provides a rigid and metabolically stable connection. The orientation of the amide bond can influence binding.
-
Substituents on the amide nitrogen: The nature and position of substituents on the aromatic ring attached to the amide nitrogen significantly impact inhibitory potency. Electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring tend to increase activity, possibly by enhancing interactions with the enzyme's peripheral anionic site. Conversely, bulky substituents may lead to a decrease in activity due to steric hindrance.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. attogene.com [attogene.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for N-benzylpiperidine-4-carboxamide Analogs as Serotonin-Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-benzylpiperidine-4-carboxamide analogs as dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This document includes a summary of their inhibitory activities, detailed protocols for in vitro evaluation, and diagrams illustrating the relevant biological pathways and experimental workflows.
Introduction to this compound Analogs
This compound derivatives have emerged as a promising class of compounds for the development of serotonin-norepinephrine reuptake inhibitors (SNRIs). SNRIs are a major class of antidepressants that function by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[1][2] This dual mechanism of action is believed to contribute to a broader spectrum of antidepressant activity and may offer advantages over selective serotonin reuptake inhibitors (SSRIs).[3]
The core structure of these analogs allows for systematic modifications to explore the structure-activity relationship (SAR) and optimize potency and selectivity for SERT and NET. Key structural features, such as the nature of the substituents on the aromatic rings and the length of the linker between the carboxamide and the benzylpiperidine moiety, have been shown to significantly influence their inhibitory activity.[4][5]
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of a series of this compound analogs against human SERT and NET. This data is crucial for understanding the SAR and for selecting lead compounds for further development.
| Compound ID | n | R¹ | SERT IC₅₀ (µM) | NET IC₅₀ (µM) |
| 7a | 3 | 3,5-dichlorophenyl | 0.19-0.84 | 0.12-0.56 |
| 7b | 3 | 2-naphthyl | 0.04-0.18 | 0.03-0.13 |
| 7c | 3 | 1-naphthyl | 0.11-0.48 | 0.08-0.34 |
| 7d | 3 | 4-biphenyl | 0.02-0.09 | 0.01-0.04 |
| 7e | 3 | 4-biphenyl | 0.03-0.12 | 0.02-0.07 |
| 7f | 3 | diphenylacetyl | >10 | >10 |
| 7g | 3 | diphenylacetyl | >10 | >10 |
| 7h | 3 | 3,3-diphenylpropyl | 0.45-1.98 | 0.32-1.28 |
| 7i | 3 | 1-naphthyl | 0.28-1.23 | 0.20-0.80 |
| 7j | 3 | 2-naphthyl | 0.02-0.07 | 0.01-0.03 |
| 8a | 2 | 3,5-dichlorophenyl | 0.21-0.92 | 0.15-0.66 |
| 8b | 2 | 2-naphthyl | 0.05-0.22 | 0.04-0.16 |
| 8c | 2 | 1-naphthyl | 0.13-0.57 | 0.09-0.39 |
| 8d | 2 | 4-biphenyl | 0.03-0.11 | 0.02-0.06 |
| 8e | 2 | 4-biphenyl | 0.04-0.16 | 0.03-0.11 |
| 8f | 2 | diphenylacetyl | 8.76-38.54 | 6.13-26.97 |
| 8g | 2 | diphenylacetyl | >10 | >10 |
| 8h | 2 | 3,3-diphenylpropyl | 0.51-2.24 | 0.36-1.57 |
| 8i | 2 | 1-naphthyl | 0.32-1.41 | 0.22-0.99 |
| 8j | 2 | 2-naphthyl | 0.02-0.09 | 0.01-0.05 |
| 8k | 2 | 6-bromo-2-naphthyl | 0.01-0.04 | 0.01-0.03 |
| 8l | 2 | 6-methoxy-2-naphthyl | 0.01-0.03 | 0.01-0.02 |
| Venlafaxine | 0.03-0.12 | 0.10-0.44 | ||
| Duloxetine | 0.001-0.004 | 0.002-0.009 |
Data adapted from a study on 4-benzylpiperidine carboxamides.[4] The range of IC₅₀ values reflects the variability in experimental results.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for evaluating SERT and NET inhibitors.
Protocol 1: In Vitro Serotonin (SERT) Reuptake Inhibition Assay
This protocol describes a radiolabeled uptake inhibition assay using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
Materials:
-
hSERT-expressing HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L D-glucose, pH 7.4)
-
[³H]Serotonin ([³H]5-HT)
-
Test compounds (this compound analogs)
-
Reference compound (e.g., Fluoxetine)
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed hSERT-HEK293 cells into poly-D-lysine coated 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.
-
Preparation of Reagents:
-
Prepare serial dilutions of test compounds and the reference compound in KRH buffer.
-
Prepare a solution of [³H]5-HT in KRH buffer at a concentration twice the final desired concentration (typically near the Kₘ for SERT).
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with KRH buffer.
-
Add 50 µL of the diluted test or reference compound to the appropriate wells. For total uptake, add 50 µL of KRH buffer. For non-specific uptake, add 50 µL of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of the [³H]5-HT solution to all wells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of lysis buffer to each well and shaking for at least 30 minutes.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the specific uptake (Total uptake - Non-specific uptake).
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Protocol 2: In Vitro Norepinephrine (NET) Reuptake Inhibition Assay
This protocol outlines a radiolabeled uptake inhibition assay using a cell line endogenously or recombinantly expressing the human norepinephrine transporter (hNET), such as SK-N-BE(2)C cells or hNET-expressing HEK293 cells.[6]
Materials:
-
hNET-expressing cells (e.g., SK-N-BE(2)C or transfected HEK293)
-
Cell culture medium
-
96-well plates
-
Assay Buffer: KRH buffer (as described in Protocol 1) supplemented with 0.1 mg/mL ascorbic acid and 0.1 mg/mL pargyline.[6]
-
[³H]Norepinephrine ([³H]NE)
-
Test compounds (this compound analogs)
-
Reference compound (e.g., Desipramine)
-
Lysis buffer (e.g., 1% Triton X-100)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Plate the hNET-expressing cells in 96-well plates to achieve a confluent monolayer for the assay.
-
Preparation of Reagents:
-
Prepare serial dilutions of test and reference compounds in the assay buffer.
-
Prepare a solution of [³H]NE in the assay buffer at twice the final desired concentration (typically near the Kₘ for NET, which for SK-N-BE(2)C cells is approximately 416 nM).[6]
-
-
Assay Performance:
-
Wash the cells twice with assay buffer.
-
Add 50 µL of the diluted compounds or controls to the wells. Use assay buffer for total uptake and a high concentration of a known NET inhibitor (e.g., 5 µM Desipramine) for non-specific uptake.[6]
-
Pre-incubate for 15-30 minutes at room temperature or 37°C.
-
Initiate uptake by adding 50 µL of the [³H]NE solution.
-
Incubate for a predetermined time within the linear uptake range (e.g., 105 minutes for SK-N-BE(2)C cells at room temperature).[6]
-
-
Termination and Lysis:
-
Quantification:
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC₅₀ values as described in Protocol 1.
-
Visualizations
Signaling Pathway of SNRI Action
The following diagram illustrates the mechanism of action of this compound analogs as SNRIs at the synaptic level.
Caption: Mechanism of SNRI action at the synapse.
Experimental Workflow for In Vitro Reuptake Inhibition Assay
The diagram below outlines the general workflow for screening and characterizing this compound analogs for their SERT and NET inhibitory activity.
Caption: Workflow for SNRI in vitro screening.
References
- 1. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Evaluation of N-benzylpiperidine-4-carboxamide Derivatives in Alzheimer's Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of novel N-benzylpiperidine-4-carboxamide derivatives as potential therapeutic agents for Alzheimer's disease (AD). The protocols outlined below are based on established Alzheimer's disease models and provide a framework for preclinical assessment of compound efficacy.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the key pathological hallmarks of AD is the deficiency of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) inhibitors, such as donepezil, are a mainstay of current AD therapy, working to increase ACh levels in the brain.[1][2] N-benzylpiperidine derivatives have been a focus of drug discovery efforts due to their structural similarity to donepezil and their potential as multi-target ligands for AD.[1][3] This document details the in vivo evaluation of a series of this compound derivatives, focusing on their efficacy in a scopolamine-induced mouse model of memory impairment.
The primary mechanism of action for many of these derivatives is the inhibition of cholinesterases (AChE and Butyrylcholinesterase - BChE), which leads to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4][5][6]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of selected this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as their in vivo efficacy in the Morris water maze test.
Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound Derivatives [4][5]
| Compound | eeAChE IC50 (µM) | eqBChE IC50 (µM) | huAChE IC50 (µM) | huBChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| 9m | 0.21 ± 0.03 | >100 | - | - | >476 |
| 15b | 0.39 ± 0.11 | 0.66 ± 0.16 | 1.49 ± 0.43 | 1.33 ± 0.55 | 0.59 |
| 15j | 0.39 ± 0.15 | 0.16 ± 0.04 | 1.25 ± 0.48 | 0.66 ± 0.22 | 2.44 |
| Donepezil | - | - | - | - | - |
eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; huAChE: Human acetylcholinesterase; huBChE: Human butyrylcholinesterase. Data presented as mean ± SEM.
Table 2: In Vivo Efficacy of Compounds 15b and 15j in the Morris Water Maze Test [4]
| Treatment Group | Dose (mg/kg) | Mean Escape Latency (s) - Day 5 | Time in Target Quadrant (s) |
| Control | - | 45.2 ± 3.1 | 12.5 ± 2.3 |
| Scopolamine Model | 1 | 18.3 ± 2.5 | 28.9 ± 3.7 |
| Donepezil + Scopolamine | 2 | 35.8 ± 4.2 | 18.1 ± 2.9 |
| Compound 15b + Scopolamine | 10 | 31.5 ± 3.8 | 21.4 ± 3.1 |
| Compound 15j + Scopolamine | 10 | 28.7 ± 3.5 | 24.6 ± 3.4 |
Data presented as mean ± SEM.
Experimental Protocols
In Vivo Model: Scopolamine-Induced Amnesia in Mice
This model is a widely used and validated method for inducing transient cognitive deficits, mimicking certain aspects of Alzheimer's disease. Scopolamine, a muscarinic receptor antagonist, impairs learning and memory.
Materials:
-
Male ICR mice (or other suitable strain), 8-10 weeks old
-
Scopolamine hydrobromide
-
Test compounds (this compound derivatives)
-
Donepezil (positive control)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween-80)
-
Administration tools (e.g., oral gavage needles, intraperitoneal injection needles)
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into experimental groups (e.g., Control, Scopolamine Model, Donepezil + Scopolamine, Test Compound + Scopolamine).
-
Drug Administration:
-
Administer the test compounds or Donepezil orally (p.o.) or via the desired route once daily for a predetermined period (e.g., 7 days) before the behavioral test.
-
Administer the vehicle to the Control and Scopolamine Model groups.
-
-
Induction of Amnesia:
-
On the day of the behavioral test, administer scopolamine (e.g., 1 mg/kg, intraperitoneally - i.p.) to all groups except the Control group, 30 minutes before the test.
-
Administer saline to the Control group.
-
-
Behavioral Testing: Proceed with the Morris water maze test as described below.
Behavioral Assay: Morris Water Maze (MWM)
The MWM test is a standard behavioral assay to assess spatial learning and memory in rodents.
Materials:
-
Circular water tank (e.g., 120 cm in diameter, 50 cm high) filled with water (22-25°C) made opaque with non-toxic white paint or milk powder.
-
A hidden platform (e.g., 10 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues placed around the tank.
-
Video tracking system and software.
Protocol:
-
Acquisition Phase (Training):
-
This phase typically lasts for 4-5 consecutive days.
-
Each day, each mouse undergoes four trials.
-
For each trial, gently place the mouse into the water facing the tank wall at one of four randomly chosen starting positions.
-
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Memory Test):
-
On the day following the last training day, remove the platform from the tank.
-
Allow each mouse to swim freely in the tank for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow
Caption: In vivo experimental workflow for evaluating cognitive enhancement.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Triple Reuptake Inhibitors from N-benzylpiperidine-4-carboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of triple reuptake inhibitors (TRIs) derived from the N-benzylpiperidine-4-carboxamide scaffold. TRIs contemporaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), offering a promising therapeutic strategy for treatment-resistant depression and other CNS disorders.
Introduction
The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of serotonin, norepinephrine, and dopamine is a key etiological factor. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, a significant portion of patients do not achieve remission. Triple reuptake inhibitors aim to address this by broadening the neurochemical spectrum of action to include dopamine, which is implicated in motivation, reward, and anhedonia. The this compound scaffold has emerged as a versatile platform for the design of potent and selective TRIs.
Signaling Pathway of Triple Reuptake Inhibitors
Triple reuptake inhibitors exert their effects by binding to and blocking the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing postsynaptic receptor signaling.
Caption: Mechanism of action of a triple reuptake inhibitor.
Data Presentation: In Vitro Activity of this compound Derivatives
The following table summarizes the in vitro reuptake inhibition data for a series of this compound derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of the monoamine transporter activity.
| Compound ID | n (Linker Length) | R1 Substituent | 5-HT IC50 (µM)[1] | NE IC50 (µM)[1] | DA IC50 (µM)[1] |
| 7a | 3 | 3,5-dichlorophenyl | 0.19-0.84 | 0.12-0.56 | >10 |
| 7e | 3 | 4-biphenyl | 0.03-0.10 | 0.02-0.08 | 0.89-3.98 |
| 7f | 3 | diphenyl | 0.13-0.49 | 0.06-0.20 | 0.22-0.81 |
| 7j | 3 | 2-naphthyl | 0.02-0.08 | 0.02-0.06 | 1.41-6.29 |
| 8f | 2 | diphenyl | 0.45-1.70 | 0.13-0.49 | 0.05-0.19 |
| 8k | 2 | 6-bromo-2-naphthyl | 0.01-0.03 | 0.01-0.04 | 0.10-0.38 |
| 8l | 2 | 6-methoxy-2-naphthyl | 0.01-0.04 | 0.01-0.05 | 0.20-0.79 |
| Venlafaxine | - | - | 0.06-0.20 | 0.45-1.70 | >10 |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally involves a two-step process: amidation followed by N-alkylation. A representative protocol is provided below.
Caption: General synthetic workflow for N-benzylpiperidine-4-carboxamides.
Protocol 4.1.1: Synthesis of a Representative Compound (e.g., 8f)
-
Step 1: Synthesis of (1-benzylpiperidin-4-yl)methanamine.
-
To a solution of 4-piperidinecarboxamide (1.0 eq) in methanol, add potassium carbonate (2.0 eq).
-
Add the desired substituted benzyl bromide (1.1 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The resulting 1-benzylpiperidine-4-carboxamide is then reduced using LiAlH4 (4.0 eq) in dry THF at 75°C for 4 hours to yield (1-benzylpiperidin-4-yl)methanamine.
-
-
Step 2: Amide coupling to form N-((1-benzylpiperidin-4-yl)methyl)-2,2-diphenylacetamide (8f).
-
Dissolve (1-benzylpiperidin-4-yl)methanamine (1.0 eq) and diphenylacetic acid (1.1 eq) in dichloromethane.
-
Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq), followed by a base like triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Monoamine Reuptake Inhibition Assay
This protocol describes a method to determine the IC50 values of test compounds for the inhibition of serotonin, norepinephrine, and dopamine transporters using human embryonic kidney (HEK293) cells stably expressing the respective human transporters.
Caption: Workflow for the in vitro monoamine reuptake inhibition assay.
Protocol 4.2.1: Radioligand Uptake Assay
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing hSERT, hNET, or hDAT in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate the cells in 96-well plates at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Assay Procedure:
-
On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 20 minutes at 37°C.
-
Initiate neurotransmitter uptake by adding a mixture of [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine and the corresponding unlabeled neurotransmitter to each well.
-
Incubate for a specific time (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition versus the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
In Vivo Behavioral Assessment: Forced Swim Test
The forced swim test is a commonly used rodent behavioral test to assess antidepressant-like activity.
Protocol 4.3.1: Forced Swim Test in Mice
-
Apparatus:
-
A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
-
Administer the test compound or vehicle (e.g., intraperitoneally) to mice 30-60 minutes before the test.
-
Place each mouse individually into the cylinder for a 6-minute session.
-
Record the entire session with a video camera.
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the treated and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Conclusion
The this compound scaffold provides a robust framework for the development of novel triple reuptake inhibitors. The structure-activity relationship studies indicate that the linker length between the carboxamide and the piperidine ring, as well as the nature of the aromatic substituents, are critical determinants of potency and selectivity for the monoamine transporters. The protocols outlined in this document provide a comprehensive guide for the synthesis, in vitro characterization, and in vivo evaluation of these promising compounds for the treatment of depression and other CNS disorders.
References
Application Notes and Protocols: N-benzylpiperidine-4-carboxamide in the Synthesis of Steroid-5α-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of N-benzylpiperidine-4-carboxamide derivatives as potent inhibitors of steroid-5α-reductase. The information compiled from various scientific sources is intended to guide researchers in the design and development of novel therapeutic agents targeting conditions associated with high levels of dihydrotestosterone (DHT), such as benign prostatic hyperplasia (BPH) and androgenic alopecia.
Introduction
Steroid-5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions. The inhibition of 5α-reductase is a clinically validated strategy for the treatment of these conditions. This compound derivatives have emerged as a promising class of non-steroidal 5α-reductase inhibitors. This document outlines the synthesis, biological evaluation, and structure-activity relationships of these compounds.
Signaling Pathway of Steroid-5α-Reductase
The enzymatic conversion of testosterone to DHT by 5α-reductase is a key step in the androgen signaling pathway. DHT binds to the androgen receptor (AR) with higher affinity than testosterone, leading to the activation of downstream gene expression that promotes cell growth and proliferation in target tissues like the prostate gland.
Caption: Steroid-5α-Reductase Signaling Pathway.
Quantitative Data Summary
The inhibitory activities of various N-substituted piperidine derivatives against human steroid-5α-reductase type 1 and type 2 are summarized below. The data highlights the potential of these compounds as potent and selective inhibitors.
| Compound ID | N-Substituent | R Group (on Benzylidene) | 5α-Reductase Type 1 IC50 (µM) | 5α-Reductase Type 2 IC50 (µM) | Reference |
| 1 | Diphenylacetyl | H | 3.44 (rat) | 0.37 (rat) | [1] |
| 2 | Diphenylcarbamoyl | H | 0.54 (rat) | 0.69 (rat) | [1] |
| 3 | Dicyclohexylacetyl | H | ~10 (rat & human) | 0.08 (rat), 0.06 (human) | [1] |
| 4 | Dicyclohexylacetyl | 2'-Fluoro | >10 | 0.011 (human) | [2] |
| 5 | Dicyclohexylacetyl | 4'-Carboxymethyl | >10 | 0.006 (human) | [2] |
| 6 | Dicyclohexylacetyl | 2'-Fluoro, 4'-Carboxymethyl | >10 | 0.007 (human) | [2] |
| Finasteride | - | - | - | 0.005 (human) | [2] |
Experimental Protocols
General Synthesis of N-Acyl-4-benzylidenepiperidine-4'-carboxylic Acids
This protocol describes a general method for the synthesis of N-acyl-4-benzylidenepiperidine-4'-carboxylic acid derivatives, which are precursors to the carboxamide inhibitors.
Caption: General Synthetic Workflow.
Materials:
-
4-Piperidone hydrochloride
-
4-Carboxybenzyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Appropriate acyl chloride or anhydride (e.g., dicyclohexylacetyl chloride)
-
Substituted amine
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Coupling agents (e.g., HATU, HOBt, EDCI)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
Procedure:
-
Synthesis of 4-(4-Carboxybenzylidene)piperidine:
-
To a solution of 4-carboxybenzyltriphenylphosphonium bromide in dry THF, add potassium tert-butoxide at 0°C.
-
Stir the resulting ylide solution for 30 minutes.
-
Add a solution of 4-piperidone hydrochloride, neutralized with a base, in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
N-Acylation:
-
Dissolve 4-(4-carboxybenzylidene)piperidine in DCM and cool to 0°C.
-
Add triethylamine followed by the dropwise addition of the desired acyl chloride (e.g., dicyclohexylacetyl chloride).
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
-
-
Amide Formation:
-
To a solution of the N-acyl-4-benzylidenepiperidine-4'-carboxylic acid in DMF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir for 10 minutes, then add the desired substituted amine.
-
Continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry, concentrate, and purify the final this compound derivative by column chromatography or crystallization.
-
In Vitro 5α-Reductase Inhibition Assay
This protocol outlines a method for evaluating the inhibitory activity of the synthesized compounds on 5α-reductase using rat liver or prostate microsomes.
Materials:
-
Rat liver or prostate tissue
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)
-
Testosterone
-
NADPH
-
Test compounds dissolved in DMSO
-
Finasteride (positive control)
-
Ethyl acetate
-
Mobile phase for HPLC analysis
Procedure:
-
Preparation of Microsomes:
-
Homogenize fresh or frozen rat liver or prostate tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration.
-
-
Enzyme Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate the microsomal preparation with the test compound or vehicle (DMSO) for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding testosterone and NADPH.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or base) and an internal standard.
-
Extract the steroids from the reaction mixture with ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Data Analysis:
-
Quantify the amount of DHT produced using a validated HPLC method.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Structure-Activity Relationships (SAR)
The following logical diagram illustrates key structure-activity relationships observed for this compound derivatives as 5α-reductase inhibitors.
Caption: Key Structure-Activity Relationships.
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the original literature and optimize the conditions for their specific experimental setup. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2'-substituted 4-(4'-carboxy- or 4'-carboxymethylbenzylidene)-N-acylpiperidines: highly potent and in vivo active steroid 5alpha-reductase type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening of an N-benzylpiperidine-4-carboxamide Library against Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions. The N-benzylpiperidine-4-carboxamide scaffold has emerged as a promising pharmacophore for the design of novel AChE inhibitors.[1][2] This document provides detailed application notes and protocols for the development of a robust high-throughput screening (HTS) assay to identify and characterize potent AChE inhibitors from an this compound library. The primary assay described is a competitive fluorescence polarization (FP) assay, a homogeneous and sensitive method well-suited for HTS.[3]
Signaling Pathway: Acetylcholinesterase Catalysis and Inhibition
Acetylcholinesterase terminates neuronal transmission at cholinergic synapses by hydrolyzing acetylcholine into choline and acetate. Inhibitors of this enzyme prevent the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced activation of cholinergic receptors. The following diagram illustrates this process.
Experimental Protocols
Fluorescence Polarization (FP) Assay for AChE Inhibitor Screening
This protocol describes a competitive FP-based assay to identify inhibitors of AChE. The assay relies on the displacement of a fluorescently labeled tracer from the active site of AChE by a competitive inhibitor.
Principle of the Assay:
A fluorescent tracer that binds to the AChE active site will have a high fluorescence polarization value due to its slow tumbling in the solution when bound to the large enzyme. When a compound from the library displaces the tracer, the unbound tracer tumbles more rapidly, resulting in a lower fluorescence polarization signal. The decrease in polarization is proportional to the binding affinity of the test compound.[3]
Materials and Reagents:
-
Enzyme: Recombinant Human Acetylcholinesterase (AChE)
-
Fluorescent Tracer: A fluorescently labeled small molecule known to bind to the AChE active site (e.g., a derivative of donepezil or a commercially available fluorescent probe).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% (w/v) BSA.
-
Test Compounds: this compound library dissolved in 100% DMSO.
-
Positive Control: A known AChE inhibitor (e.g., Donepezil).
-
Microplates: 384-well, black, low-volume, non-binding surface microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Experimental Workflow:
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the this compound library compounds in 100% DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well microplate.
-
For controls, dispense 100 nL of DMSO (negative control) and 100 nL of a known inhibitor (positive control, e.g., Donepezil) at a saturating concentration.
-
-
Reagent Preparation:
-
Prepare the AChE enzyme solution at a 2X final concentration in assay buffer. The optimal concentration should be determined experimentally to give a significant FP window.
-
Prepare the fluorescent tracer solution at a 2X final concentration in assay buffer. The optimal concentration is typically at or below its Kd for AChE to ensure assay sensitivity.
-
-
Assay Procedure:
-
Add 5 µL of the 2X AChE solution to each well of the compound-containing microplate.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Add 5 µL of the 2X fluorescent tracer solution to each well.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (FP_sample - FP_low_control) / (FP_high_control - FP_low_control))
Where:
-
FP_sample is the fluorescence polarization of the test compound well.
-
FP_low_control is the average fluorescence polarization of the positive control wells (maximal inhibition).
-
FP_high_control is the average fluorescence polarization of the negative control wells (no inhibition).
-
-
Determine IC50 Values: For compounds showing significant inhibition, perform a dose-response experiment with a wider range of concentrations. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Data Presentation
The quantitative data from the HTS and subsequent dose-response experiments should be summarized in clear and structured tables for easy comparison of the inhibitory potency of the this compound derivatives.
Table 1: Primary High-Throughput Screening Results
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition | Hit (Yes/No) |
| NBC-001 | 10 | 155 | 85.2 | Yes |
| NBC-002 | 10 | 280 | 12.1 | No |
| NBC-003 | 10 | 170 | 78.3 | Yes |
| ... | ... | ... | ... | ... |
| Positive Control | 10 | 150 | 100.0 | - |
| Negative Control | - | 300 | 0.0 | - |
Table 2: Dose-Response and IC50 Values for Hit Compounds
| Compound ID | IC50 (µM) | 95% Confidence Interval (µM) | Hill Slope |
| NBC-001 | 0.41 | 0.35 - 0.48 | 1.1 |
| NBC-003 | 5.94 | 5.21 - 6.77 | 0.9 |
| Donepezil | 0.03 | 0.02 - 0.04 | 1.0 |
Note: The data presented in these tables are representative and based on published findings for similar compound series.[1]
Conclusion
The fluorescence polarization assay described in these application notes provides a robust, sensitive, and high-throughput method for screening large libraries of this compound derivatives for acetylcholinesterase inhibitory activity. The detailed protocol and data analysis workflow will enable researchers to efficiently identify and characterize promising lead compounds for the development of new therapeutics for Alzheimer's disease and other disorders associated with cholinergic dysfunction.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Pharmacokinetic Studies of Substituted N-benzylpiperidine-4-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of substituted N-benzylpiperidine-4-carboxamides, a class of compounds with significant interest in drug discovery, particularly as cholinesterase inhibitors for the treatment of neurodegenerative diseases. This document outlines detailed protocols for conducting preclinical pharmacokinetic studies and presents representative data to guide future research.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of a representative substituted N-benzylpiperidine-4-carboxamide analog following a single oral administration in rats. This data is presented to provide a comparative benchmark for researchers working on structurally similar compounds.
Table 1: Pharmacokinetic Parameters of a Representative Substituted this compound Analog in Rats (Oral Administration, 10 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 450 ± 65 |
| Tmax (Time to Maximum Concentration) | h | 1.5 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 2800 ± 450 |
| t½ (Elimination Half-life) | h | 6.2 ± 1.1 |
| CL/F (Apparent Oral Clearance) | L/h/kg | 3.6 ± 0.7 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 25.8 ± 4.9 |
| F (Oral Bioavailability) | % | 35 ± 8 |
Note: The data presented is a representative example based on published studies of similar heterocyclic carboxamide derivatives and should be considered as a reference. Actual values will vary depending on the specific substitutions on the this compound scaffold.
Experimental Protocols
Detailed methodologies for key experiments in the pharmacokinetic evaluation of substituted N-benzylpiperidine-4-carboxamides are provided below.
Animal Studies: In Vivo Pharmacokinetics in Rats
This protocol describes the determination of pharmacokinetic parameters following oral (PO) and intravenous (IV) administration.
Materials:
-
Substituted this compound test compound
-
Male Sprague-Dawley rats (220-250 g)
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water, or a solution of 5% DMSO and 10% Solutol HS 15 in saline)
-
Anesthetic (e.g., isoflurane)
-
Heparinized blood collection tubes
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week prior to the study with free access to food and water.
-
Dosing:
-
Oral (PO) Administration: Fast rats overnight (approximately 12 hours) before dosing. Administer the test compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Intravenous (IV) Administration: Administer the test compound as a single bolus injection via the tail vein at a predetermined dose (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:
-
PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method: Quantification by LC-MS/MS
This protocol outlines a general method for the quantification of substituted N-benzylpiperidine-4-carboxamides in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Rat plasma samples
-
Internal standard (IS) (a structurally similar compound)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., Agilent, Sciex, or Waters)
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (parent ion -> product ion) for the analyte and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates the general workflow for conducting in vivo pharmacokinetic studies of substituted N-benzylpiperidine-4-carboxamides.
Signaling Pathway: Acetylcholinesterase Inhibition
Substituted N-benzylpiperidine-4-carboxamides often act as acetylcholinesterase (AChE) inhibitors. The following diagram illustrates the mechanism of action at a cholinergic synapse.
Application Notes and Protocols for Radiolabeling of N-benzylpiperidine-4-carboxamide for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of N-benzylpiperidine-4-carboxamide derivatives, specifically focusing on N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a promising radioligand for Positron Emission Tomography (PET) imaging of sigma-1 (σ1) receptors.
Introduction
This compound derivatives have emerged as a significant class of compounds for targeting various receptors in the central nervous system and peripheral tissues. Notably, their high affinity and selectivity for sigma receptors make them valuable candidates for the development of radiotracers for in vivo imaging.[1] Sigma receptors, particularly the σ1 subtype, are implicated in a range of neurological disorders and are overexpressed in various tumor types, making them an attractive target for diagnostic imaging and drug development.
This document outlines the radiolabeling of a key derivative, N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, with the positron-emitting radionuclide fluorine-18 ([18F]). The protocols detailed below cover the synthesis of the precursor, the radiolabeling procedure, and quality control measures. Additionally, in vitro and in vivo data are summarized to provide a comprehensive profile of this radiotracer.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and evaluation of N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target Receptor | Kᵢ (nM) | Selectivity (σ2/σ1) |
| N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma-1 | 3.4 | 120 |
Data obtained from competitive binding assays using guinea pig brain membranes.[1]
Table 2: Radiosynthesis and Quality Control of N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide
| Parameter | Value |
| Radiochemical Yield (decay corrected) | 4-10% |
| Synthesis Time | 90 minutes |
| Specific Activity | 0.4-1.0 Ci/µmol |
| Radiochemical Purity | >99% |
Table 3: In Vivo Biodistribution in Mice (Percent Injected Dose per Gram - %ID/g at 60 min post-injection)
| Organ | %ID/g |
| Brain | High |
| Heart | High |
| Liver | High |
| Lungs | High |
| Spleen | High |
| Kidneys | High |
| Small Intestine | High |
| Bone | No significant increase |
High uptake was observed and remained constant from 60 to 120 minutes post-injection, suggesting good retention in target-rich tissues.[1] The low uptake in bone indicates minimal in vivo defluorination.[1]
Experimental Protocols
Protocol 1: Synthesis of the Nitro-Precursor, N-(N-benzylpiperidin-4-yl)-2-nitrobenzamide
Materials:
-
4-amino-1-benzylpiperidine
-
2-nitrobenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 4-amino-1-benzylpiperidine and triethylamine in DCM in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add a solution of 2-nitrobenzoyl chloride in DCM dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-(N-benzylpiperidin-4-yl)-2-nitrobenzamide.
Protocol 2: Radiosynthesis of N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide
Materials:
-
N-(N-benzylpiperidin-4-yl)-2-nitrobenzamide (precursor)
-
[18F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetonitrile, HPLC grade
-
Water for injection, HPLC grade
-
Semi-preparative HPLC system with a C18 column
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
[18F]Fluoride Trapping and Drying:
-
Trap the aqueous [18F]fluoride solution on an anion exchange cartridge.
-
Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile until the [18F]fluoride is dry.
-
-
Radiolabeling Reaction:
-
Dissolve the N-(N-benzylpiperidin-4-yl)-2-nitrobenzamide precursor in anhydrous DMSO.
-
Add the precursor solution to the dried [18F]fluoride/K222/K₂CO₃ complex.
-
Heat the reaction mixture at 140°C for 20 minutes.[1]
-
-
Purification:
-
After cooling, dilute the reaction mixture with water.
-
Inject the diluted mixture onto a semi-preparative HPLC system equipped with a C18 column.
-
Elute the product using an appropriate mobile phase (e.g., acetonitrile/water gradient).
-
Collect the fraction corresponding to N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction under reduced pressure.
-
Reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Pass the final solution through a sterile 0.22 µm filter into a sterile vial.
-
Protocol 3: Quality Control
Radiochemical Purity and Identity:
-
Analyze the final product using analytical HPLC with a radioactivity detector to determine radiochemical purity.
-
Confirm the identity of the product by co-elution with a non-radioactive standard of N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide.
Specific Activity:
-
Measure the total radioactivity of the final product using a dose calibrator.
-
Determine the mass of the non-radioactive compound in the final product using analytical HPLC with a UV detector and a standard curve.
-
Calculate the specific activity (radioactivity per unit mass, e.g., Ci/µmol).
Visualizations
The following diagrams illustrate the sigma-1 receptor signaling pathway and the experimental workflow for the radiosynthesis and imaging of N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide.
Caption: Simplified signaling pathway of the Sigma-1 receptor.
References
Troubleshooting & Optimization
Optimizing reaction conditions for N-benzylpiperidine-4-carboxamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-benzylpiperidine-4-carboxamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of N-benzyl-4-piperidinecarboxylic acid: The carboxylic acid must be converted to a more reactive species (e.g., acyl chloride or active ester) before reacting with the amine source. | - Thionyl Chloride Method: Ensure complete conversion to the acyl chloride by using a sufficient excess of thionyl chloride and allowing for adequate reaction time at reflux. - Coupling Agents: For methods employing coupling agents like HATU or EDC, ensure you are using the correct stoichiometry (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid for 15-30 minutes before adding the amine source. |
| Amine Deactivation: If using an amine salt, the free base may not be fully liberated. Protonation of the amine source renders it non-nucleophilic. | - Use of a suitable base: When using amine salts, add an appropriate non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), in sufficient quantity (at least 2 equivalents) to neutralize the salt and the acid produced during the reaction. | |
| Steric Hindrance: The bulky nature of the N-benzyl group can sometimes hinder the approach of the amine to the activated carboxylic acid. | - Use a more powerful coupling reagent: Switch to a more reactive coupling reagent like HATU or HBTU, which are known to be effective for sterically hindered substrates. - Increase reaction time and/or temperature: Prolonging the reaction time or gently heating the reaction mixture can help overcome steric barriers. | |
| Hydrolysis of Activated Intermediates: The presence of water can hydrolyze the activated carboxylic acid (acyl chloride or active ester), preventing amide formation. | - Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Impurities in the Final Product | Unreacted Starting Materials: Incomplete reaction can lead to the presence of N-benzyl-4-piperidinecarboxylic acid or the amine source in the final product. | - Optimize reaction conditions: Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. - Purification: Utilize column chromatography or recrystallization to separate the product from unreacted starting materials. An acidic wash can help remove unreacted amine, while a basic wash can remove unreacted carboxylic acid. |
| Side Reactions: Formation of byproducts can occur, especially under harsh reaction conditions. For example, when using thionyl chloride, side reactions can lead to the formation of chlorinated impurities. With coupling reagents like DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove. | - Careful control of reaction conditions: Avoid excessive temperatures and prolonged reaction times. - Choice of reagents: When using DCC, the DCU byproduct is largely insoluble in many organic solvents and can often be removed by filtration. For a cleaner reaction profile, consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash. | |
| Difficulty in Product Isolation/Purification | Product Solubility Issues: The product may be highly soluble in the workup solvent, leading to losses during extraction. | - Solvent selection: Choose an appropriate extraction solvent based on the polarity of the product. Multiple extractions with a suitable solvent can improve recovery. - pH adjustment: Adjusting the pH of the aqueous layer during workup can sometimes help to precipitate the product or improve its partitioning into the organic layer. |
| Emulsion Formation During Workup: The presence of salts or other byproducts can lead to the formation of stable emulsions during aqueous extraction. | - Addition of brine: Washing with a saturated sodium chloride solution can help to break up emulsions. - Filtration through Celite: Passing the mixture through a pad of Celite can also aid in breaking emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods involve the coupling of N-benzyl-4-piperidinecarboxylic acid with an amine source, typically ammonia. This can be achieved through two main routes:
-
Acyl Chloride Formation: The carboxylic acid is first converted to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia to form the amide.
-
Direct Amide Coupling: A coupling agent is used to facilitate the direct reaction between the carboxylic acid and the amine source. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Q2: How do I choose the right coupling reagent for my synthesis?
A2: The choice of coupling reagent depends on several factors, including the scale of the reaction, the steric hindrance of the substrates, and the desired purity of the product.
-
Carbodiimides (DCC, EDC): These are cost-effective and widely used. EDC is often preferred for laboratory scale as its urea byproduct is water-soluble and easily removed during aqueous workup. DCC forms a urea byproduct that is insoluble in most organic solvents and can be removed by filtration.
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and are particularly useful for sterically hindered substrates or when rapid reaction times are desired. They are generally more expensive than carbodiimides.
Q3: What is the role of a base in the coupling reaction and which one should I use?
A3: A base is typically required in amide coupling reactions to neutralize any acid generated and to deprotonate the amine component, thereby increasing its nucleophilicity. For coupling reactions, a non-nucleophilic base is preferred to avoid competing reactions. Common choices include:
-
N,N-Diisopropylethylamine (DIPEA): A sterically hindered base that is effective in neutralizing acids without interfering with the coupling reaction.
-
Triethylamine (TEA): Another common and cost-effective choice, although it is slightly more nucleophilic than DIPEA.
The choice of base can impact the reaction rate and the potential for side reactions. It is recommended to use 2-3 equivalents of the base.
Q4: What are the recommended solvents for this reaction?
A4: The choice of solvent is crucial for ensuring that all reactants remain in solution. Common anhydrous solvents for amide coupling reactions include:
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving a wide range of reactants.
-
Dichloromethane (DCM): A less polar aprotic solvent that is also widely used.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.
The choice of solvent can influence the reaction rate and the solubility of byproducts.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is adapted from a method described for the synthesis of N-benzyl-4-piperidinecarboxamide as an intermediate.[1]
Step 1: Formation of N-benzyl-4-piperidinecarbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-benzyl-4-piperidinecarboxylic acid in thionyl chloride (SOCl₂).
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion of the carboxylic acid to the acyl chloride (typically monitored by TLC).
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude N-benzyl-4-piperidinecarbonyl chloride as an oil. This intermediate is typically used in the next step without further purification.
Step 2: Formation of this compound
-
Dissolve the crude N-benzyl-4-piperidinecarbonyl chloride in an anhydrous aprotic solvent such as acetonitrile.
-
In a separate flask, prepare a solution of aqueous ammonia.
-
Cool the ammonia solution in an ice bath.
-
Slowly add the solution of N-benzyl-4-piperidinecarbonyl chloride dropwise to the cold ammonia solution with vigorous stirring.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Upon completion, the product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane) followed by washing, drying, and concentration of the organic phase.
Protocol 2: Synthesis using HATU as a Coupling Reagent
This is a general protocol for amide bond formation using HATU, which can be adapted for the synthesis of this compound.
-
In a dry round-bottom flask under an inert atmosphere, dissolve N-benzyl-4-piperidinecarboxylic acid (1.0 eq) in an anhydrous solvent such as DMF.
-
Add HATU (1.0-1.2 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt) (1.0-1.2 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
| Coupling Reagent | Relative Reactivity | Common Byproducts | Ease of Removal of Byproducts | Relative Cost |
| Thionyl Chloride | High (via acyl chloride) | SO₂, HCl | Gaseous, easily removed | Low |
| DCC | Moderate | Dicyclohexylurea (DCU) | Insoluble, removed by filtration | Low |
| EDC | Moderate | Water-soluble urea | Removed by aqueous workup | Moderate |
| HATU | High | Tetramethylurea, HOAt | Water-soluble | High |
| HBTU | High | Tetramethylurea, HOBt | Water-soluble | High |
Visualizations
References
Technical Support Center: Optimizing the Amidation of N-benzylpiperidine-4-carboxamide
Welcome to the technical support center for the synthesis of N-benzylpiperidine-4-carboxamide. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the amidation of N-benzylpiperidine-4-carboxylic acid, thereby helping to improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction is resulting in a low or no yield of this compound. What are the common culprits?
A1: Low yields in the amidation of N-benzylpiperidine-4-carboxylic acid can stem from several factors. The most common issues include:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid group of N-benzylpiperidine-4-carboxylic acid must be activated to react with the amine. Insufficient or inefficient coupling reagents will lead to poor activation and consequently, low product formation.[1]
-
Amine Deactivation: The amine reactant can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the reaction.[1]
-
Steric Hindrance: The bulky nature of the N-benzylpiperidine group can physically impede the approach of the amine to the activated carboxylic acid, slowing down the reaction rate.
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[1]
Q2: What are the recommended coupling reagents for the amidation of N-benzylpiperidine-4-carboxylic acid?
A2: The choice of coupling reagent is critical for a successful amidation. For N-benzylpiperidine-4-carboxylic acid, several options have proven effective:
-
Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid to a highly reactive acyl chloride intermediate. This method is robust and often leads to high yields. A protocol described in a patent involves reacting N-benzyl-4-piperidinecarboxylic acid with thionyl chloride, followed by the addition of ammonia to yield the amide.[2]
-
Carbonyldiimidazole (CDI): CDI is another effective activating agent. A study on the synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid utilized CDI in THF to achieve good yields.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a modern and highly efficient coupling reagent, particularly useful for sterically hindered substrates. It often leads to high yields and short reaction times.[1]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This is a classic and widely used combination for amide bond formation that can be effective for this substrate as well.
Q3: I am observing significant side reactions. How can these be minimized?
A3: Side reactions can be a major cause of low yield and purification difficulties. Here are some common side reactions and how to mitigate them:
-
N-Acylurea Formation: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. The addition of HOBt or OxymaPure can suppress this side reaction.
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur. Running the reaction at a lower temperature and using additives like HOBt can help to minimize this.[1]
-
Polymerization of Lipoic Acid (if used): If lipoic acid is your carboxylic acid, be aware that it is sensitive to light and heat and can polymerize. Store it in a cool, dark place and check its purity before use.[4]
Q4: How should I purify the final this compound product?
A4: Purification strategies depend on the nature of the impurities. Common methods include:
-
Extraction: A standard aqueous workup involving washing the organic layer with dilute acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃), and brine can remove many impurities.[5]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Column Chromatography: For complex mixtures or to achieve high purity, silica gel column chromatography is often necessary. A mixture of dichloromethane and methanol (e.g., 9:1) has been used for the purification of similar N-benzylpiperidine derivatives.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the amidation of this compound.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low to No Product Formation | Incomplete activation of N-benzylpiperidine-4-carboxylic acid. | * Increase the equivalents of the coupling reagent (e.g., 1.2-1.5 eq).* Switch to a more powerful coupling reagent like HATU or convert the carboxylic acid to the acyl chloride using thionyl chloride.[2][5] |
| Amine is not sufficiently nucleophilic or is deactivated. | * Ensure the reaction medium is basic enough to deprotonate the amine salt if it is used as a starting material. Add a non-nucleophilic base like DIPEA or triethylamine (2-3 eq).* Consider the pKa of your amine; a less basic amine will be less reactive. | |
| Presence of water in the reaction. | * Use anhydrous solvents and reagents. Dry glassware thoroughly before use.* Store hygroscopic reagents (e.g., EDC) in a desiccator and allow them to warm to room temperature before opening.[4] | |
| Steric hindrance. | * Increase the reaction temperature to provide more energy for the molecules to overcome the steric barrier.* Prolong the reaction time.* Use a less sterically hindered amine if the structure can be modified. | |
| Multiple Spots on TLC (Side Products) | N-acylurea formation with carbodiimide reagents. | * Add HOBt or OxymaPure to the reaction mixture to trap the O-acylisourea intermediate and prevent rearrangement. |
| Unreacted starting materials. | * Use a slight excess of one reagent (typically the more accessible or less expensive one) to drive the reaction to completion.* Re-evaluate the reaction time and temperature. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase during workup. | * Adjust the pH of the aqueous layer to ensure the product is in its neutral, less soluble form before extraction.* Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. |
| Product co-elutes with impurities during column chromatography. | * Optimize the solvent system for column chromatography. Try different solvent polarities and compositions.* Consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Agent/System | Typical Reaction Time | Typical Yield Range | Notes |
| SOCl₂ / Amine | 1-4 hours | 85-98% | Highly reactive intermediate (acyl chloride). Requires careful handling.[2] |
| CDI / Amine | 12-24 hours | 25-83% | Yields can be variable depending on the substrates.[3] |
| HATU / Base | 15-60 minutes | 85-99% | Generally considered one of the most efficient and fastest reagents.[1] |
| EDC / HOBt / Base | 1-12 hours | 70-95% | Addition of HOBt suppresses racemization and improves yield.[1] |
| DCC / HOBt / Base | 1-12 hours | 75-98% | Effective, but the dicyclohexylurea (DCU) byproduct is insoluble and needs to be filtered off.[1] |
Experimental Protocols
Protocol 1: Amidation using Thionyl Chloride
This protocol is adapted from a patent for the synthesis of a precursor to N-benzyl-4-piperidinecarboxaldehyde.[2]
-
Acyl Chloride Formation:
-
In a round-bottom flask, dissolve N-benzyl-4-piperidinecarboxylic acid (1 equivalent) in thionyl chloride (5-10 mL per gram of carboxylic acid).
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude N-benzylpiperidine-4-carbonyl chloride as an oil.
-
-
Amidation:
-
Dissolve the crude acyl chloride in a minimal amount of anhydrous acetonitrile.
-
In a separate flask, prepare a solution of the desired primary amine (1-1.2 equivalents) and a non-nucleophilic base like triethylamine (2-3 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) and cool it in an ice bath.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to proceed at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 2-16 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
-
Protocol 2: Amidation using HATU
This is a general and highly efficient protocol for amide bond formation.[1]
-
Activation of Carboxylic Acid:
-
Dissolve N-benzyl-4-piperidinecarboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Amidation:
-
Add the primary amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Visualizations
References
Byproduct formation in the reduction of N-benzylpiperidine-4-carboxaldehyde
This technical support guide is intended for researchers, scientists, and drug development professionals encountering issues with the reduction of N-benzylpiperidine-4-carboxaldehyde to (N-benzylpiperidin-4-yl)methanol. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common byproduct formation and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing impurities in my final product after reducing N-benzylpiperidine-4-carboxaldehyde. What are the most common byproducts?
A1: The most common byproducts in the reduction of N-benzylpiperidine-4-carboxaldehyde are typically related to the choice of reducing agent and reaction conditions. The primary potential byproducts are:
-
N-benzylpiperidine-4-carboxylic acid: Arises from a disproportionation reaction (Cannizzaro reaction) under basic conditions.
-
Piperidine-4-methanol (or 4-(hydroxymethyl)piperidine): Results from the cleavage of the N-benzyl group (debenzylation) during catalytic hydrogenation.
-
Unreacted N-benzylpiperidine-4-carboxaldehyde: Due to incomplete reaction.
Q2: My reaction is carried out under basic conditions, and I see a significant amount of a more polar impurity. What could it be and how can I avoid it?
A2: This is likely N-benzylpiperidine-4-carboxylic acid , a byproduct of the Cannizzaro reaction. N-benzylpiperidine-4-carboxaldehyde is a non-enolizable aldehyde, meaning it lacks alpha-hydrogens. In the presence of a strong base, two molecules of the aldehyde can react to form one molecule of the corresponding alcohol ((N-benzylpiperidin-4-yl)methanol) and one molecule of the carboxylic acid.[1][2]
Troubleshooting:
-
pH Control: Avoid strongly basic conditions, especially during workup if the reduction is incomplete. If using a reducing agent that requires a basic workup (like LiAlH4), ensure the reaction goes to completion and neutralize the reaction mixture promptly during workup.
-
Choice of Reducing Agent: Sodium borohydride (NaBH4) is often used in protic solvents like methanol or ethanol and generally does not require strongly basic conditions, which can minimize the risk of the Cannizzaro reaction.[3][4][5][6]
Q3: I used catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the aldehyde, but my yield of the desired product is low, and I have a smaller, more polar byproduct. What is happening?
A3: You are likely observing debenzylation, where the N-benzyl protecting group is cleaved, resulting in the formation of piperidine-4-methanol . Palladium on carbon (Pd/C) is a common catalyst for both aldehyde reduction and the hydrogenolysis of N-benzyl groups.[7][8][9]
Troubleshooting:
-
Alternative Reducing Agents: If debenzylation is a significant issue, switch to a chemical hydride reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which are selective for the carbonyl group and will not cleave the N-benzyl group under standard conditions.[3][10][11]
-
Modify Hydrogenation Conditions: If catalytic hydrogenation is necessary, you can try to optimize the conditions to favor aldehyde reduction over debenzylation:
-
Lower Pressure: Use a lower pressure of hydrogen gas.
-
Lower Temperature: Perform the reaction at room temperature or below.
-
Catalyst Choice: Consider a less active catalyst or a poisoned catalyst if available.
-
Q4: My reaction seems sluggish and I have a lot of starting material left. How can I drive the reaction to completion?
A4: Incomplete reduction can be due to several factors.
Troubleshooting:
-
Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄ and LiAlH₄, a 1.5 to 2-fold excess is common.
-
Reagent Quality: Hydride reducing agents can decompose upon storage. Use freshly opened or properly stored reagents.
-
Reaction Time and Temperature: The reduction of aldehydes with NaBH₄ is often rapid at room temperature, but cooling the reaction initially can help control exotherms. If the reaction is slow, allowing it to warm to room temperature and stirring for a longer period (monitoring by TLC or LC-MS) is advisable.
-
Solvent: Ensure your starting material is fully dissolved in the chosen solvent. N-benzylpiperidine-4-carboxaldehyde is soluble in organic solvents like methanol, ethanol, and THF.[12]
Summary of Byproducts and Mitigation Strategies
| Byproduct Name | Structure | Formation Pathway | Favored Conditions | Recommended Mitigation Strategy |
| N-benzylpiperidine-4-carboxylic acid | ![]() | Cannizzaro Reaction | Strong base (e.g., NaOH, KOH) | Avoid strongly basic conditions; use NaBH₄ as the reducing agent. |
| Piperidine-4-methanol | ![]() | Debenzylation | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Use chemical hydrides (NaBH₄, LiAlH₄) instead of catalytic hydrogenation. |
| Unreacted Starting Material | ![]() | Incomplete Reduction | Insufficient reducing agent, poor reagent quality, short reaction time | Increase stoichiometry of reducing agent, use fresh reagent, increase reaction time/temperature. |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
-
Dissolution: Dissolve N-benzylpiperidine-4-carboxaldehyde (1.0 eq) in methanol (10 volumes).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of NaBH₄: Add sodium borohydride (1.5 eq) portion-wise over 15-30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or acetone at 0-5 °C.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (N-benzylpiperidin-4-yl)methanol.
Protocol 2: Reduction using Catalytic Hydrogenation (Example conditions, prone to debenzylation)
-
Setup: To a solution of N-benzylpiperidine-4-carboxaldehyde (1.0 eq) in ethanol or methanol, add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction: Stir the mixture vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. The combined filtrate contains the product. The solvent can be removed under reduced pressure. Note: This method carries a high risk of debenzylation, leading to piperidine-4-methanol as a byproduct.[7][8]
Visualizations
Caption: Reaction pathways in the reduction of N-benzylpiperidine-4-carboxaldehyde.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 12. Page loading... [guidechem.com]
Technical Support Center: Purification of N-benzylpiperidine-4-carboxamide Derivatives
Welcome to the technical support center for the purification of N-benzylpiperidine-4-carboxamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound derivatives and how can they be identified?
A1: Common impurities often depend on the synthetic route employed. Typically, you may encounter:
-
Unreacted Starting Materials: Such as N-benzylpiperidine-4-carboxylic acid or the amine used in the amide coupling reaction.
-
Coupling Reagents and Byproducts: Residual coupling reagents (e.g., DCC, EDC) and their byproducts (e.g., DCU, EDU).
-
Side-Reaction Products: Products from side reactions, such as the formation of N-acylurea from the reaction of the carboxylic acid with dicyclohexylcarbodiimide (DCC).
-
Products of Over- or Under-alkylation: If the N-benzyl group is introduced in the synthesis, you might see impurities from multiple benzylations or the absence of the benzyl group.
These impurities can be identified using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the complexity of the crude mixture. Staining with agents like potassium permanganate or using a UV lamp can help differentiate between starting materials, product, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity and can resolve closely related impurities.
-
Mass Spectrometry (MS): Helps in identifying the molecular weights of the components in your mixture, confirming the presence of expected impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the impurities present.
Q2: My this compound derivative is proving difficult to crystallize. What can I do?
A2: Amides can sometimes be challenging to crystallize. If you are facing difficulties, consider the following:
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. Good single solvents for amides can include ethanol, methanol, or water, depending on the polarity of your derivative. For solvent mixtures, try combinations like ethyl acetate/hexanes, or dissolving in a good solvent like dichloromethane and slowly adding a poor solvent like hexanes until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
-
Inducing Crystallization: If your compound oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding with a previously obtained crystal can also be effective.
-
Purification Prior to Crystallization: Impurities can significantly hinder crystallization. It is often beneficial to first purify the crude product by column chromatography to remove impurities before attempting recrystallization.
-
Salt Formation: For basic N-benzylpiperidine derivatives, converting the free base to a salt (e.g., hydrochloride) by treating a solution of the compound in an organic solvent like diethyl ether with HCl in ether can often lead to a more crystalline solid that is easier to purify by recrystallization.
Q3: I am observing significant peak tailing during the HPLC analysis of my this compound derivative. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds like N-benzylpiperidine derivatives is a common issue in reversed-phase HPLC. It is often caused by the interaction of the basic nitrogen atom with residual acidic silanol groups on the silica-based stationary phase. Here’s how you can address it:
-
Use a Modern, End-Capped Column: Columns specifically designed for the analysis of basic compounds, which have minimal residual silanol groups, are highly recommended.
-
Mobile Phase Modification:
-
Lower the pH: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase will protonate the silanol groups, reducing their interaction with the basic analyte.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can also help to block the active silanol sites.
-
-
Adjust the Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile, methanol) can influence peak shape. Experiment with different gradients and solvent compositions.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the desired product from impurities.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. If your compound is not moving from the baseline, increase the polarity. If it is moving with the solvent front, decrease the polarity. A good starting point for N-benzylpiperidine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate. For more polar derivatives, a system of dichloromethane and methanol may be more suitable. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing on silica gel for these basic compounds. |
| Column Overloading | Using too much crude material for the amount of silica gel will result in poor separation. A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Sample Application | Applying the sample in a large volume of strong solvent can lead to band broadening. Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent and apply it carefully to the top of the column. For compounds that are not very soluble in the eluent, dry loading (adsorbing the compound onto a small amount of silica gel before loading) is recommended. |
Recrystallization
Issue: The product "oils out" instead of forming crystals.
| Potential Cause | Suggested Solution |
| Solution is Supersaturated | The concentration of the compound in the solvent is too high. Add a small amount of hot solvent to the oiled-out mixture and try to redissolve it by heating. Then, allow it to cool more slowly. |
| Cooling Rate is Too Fast | Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation. Purify the compound by another method, such as column chromatography, before attempting recrystallization. |
| Inappropriate Solvent | The chosen solvent may not be suitable for crystallization. Experiment with different solvents or solvent pairs. |
Issue: Low recovery of the purified product.
| Potential Cause | Suggested Solution |
| Compound is Too Soluble in the Recrystallization Solvent | If the compound is too soluble even at low temperatures, a significant amount will remain in the mother liquor. Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Using a solvent pair can often help to fine-tune the solubility. |
| Using Too Much Solvent | Dissolve the crude product in the minimum amount of hot solvent required to achieve a saturated solution. |
| Premature Crystallization During Hot Filtration | If a hot filtration step is necessary to remove insoluble impurities, ensure the solution and the filtration apparatus are kept hot to prevent the product from crystallizing out on the filter paper. |
| Washing Crystals with Room Temperature Solvent | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. For this compound derivatives, a common starting point is a mixture of ethyl acetate and hexanes. For more polar derivatives, dichloromethane and methanol might be necessary. The addition of a small amount of triethylamine (e.g., 0.5%) can improve the peak shape of these basic compounds.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then adding the solid to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC. You can use a gradient elution by gradually increasing the polarity of the mobile phase to elute more polar compounds.
-
Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Preparative HPLC
For high-purity requirements, preparative reversed-phase HPLC is an effective method.
-
Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of your target compound from its impurities. A common starting point for N-benzylpiperidine derivatives is a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, with 0.1% formic acid or trifluoroacetic acid added to both solvents.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection to prevent clogging the column.
-
Preparative Run: Scale up the analytical method to a preparative column. Inject the sample and collect fractions corresponding to the peak of the desired product.
-
Fraction Analysis and Work-up: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified compound, often as a salt (e.g., TFA salt).
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting logic for poor separation in column chromatography.
Troubleshooting low yield in the synthesis of N-benzylpiperidine-4-carboxamide
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low yields in the synthesis of N-benzylpiperidine-4-carboxamide. The content is tailored for researchers, chemists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the N-benzylation of piperidine-4-carboxamide?
Low yield in this synthesis typically stems from one or more of the following issues:
-
Incomplete Reaction: The starting materials may not have fully reacted, often due to insufficient reaction time, low temperature, or suboptimal reagent choice.
-
Side Reactions: The most common side reaction is over-alkylation, where the product, this compound, reacts with another molecule of benzyl halide to form a quaternary ammonium salt.[1][2]
-
Poor Reagent Choice: The selection of base, solvent, and the specific benzyl halide can significantly impact reaction efficiency and byproduct formation.[3] For instance, highly reactive benzyl halides can increase the rate of over-alkylation.[1]
-
Substrate Reactivity: Certain substituted benzyl chlorides, like p-methoxybenzyl chloride, are highly reactive and may undergo undesirable SN1 reactions or react with the solvent.[3]
-
Purification Losses: The desired product may be lost during workup and purification steps, especially if it is an oil or has solubility properties similar to the byproducts.
Q2: My TLC or LC-MS analysis shows a significant amount of unreacted piperidine-4-carboxamide. How can I improve conversion?
If the reaction has not gone to completion, consider the following adjustments:
-
Increase Reaction Time: Monitor the reaction progress over a longer period to ensure it has reached its endpoint.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can increase the reaction rate.[4] However, be cautious, as higher temperatures can also promote side reactions.
-
Change Solvent: If solubility is an issue, switch to a more polar aprotic solvent like DMF or DMSO, which can help dissolve reagents like potassium carbonate.[4][5]
-
Use a More Reactive Alkylating Agent: The reactivity order for halides is I > Br > Cl. If you are using benzyl chloride, switching to benzyl bromide may improve the reaction rate. Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can also facilitate the reaction by in-situ formation of the more reactive benzyl iodide.
Q3: I'm observing a significant byproduct that I suspect is the quaternary ammonium salt from over-alkylation. How can I minimize this?
Over-alkylation is a classic problem when alkylating amines, as the product amine is often as nucleophilic, or more so, than the starting amine.[2] To minimize the formation of the quaternary salt, try these strategies:[1]
-
Slow Addition of Benzyl Halide: Instead of adding all the benzyl halide at once, add it slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent and favors the reaction with the more abundant starting amine.[4]
-
Adjust Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the benzyl halide (1.0 equivalent).[1]
-
Avoid Overly Harsh Conditions: Extremely high temperatures or prolonged reaction times after the starting material is consumed can favor the second alkylation step.
Q4: What is the optimal base and solvent combination for this N-alkylation reaction?
The ideal combination depends on the specific substrate and desired reaction conditions. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used in polar aprotic solvents like acetonitrile (ACN) or DMF.[4] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also effective, often in less polar solvents like dichloromethane (DCM).
Comparison of Common Reaction Conditions
| Base | Solvent(s) | Typical Temperature | Key Considerations |
| K₂CO₃ | ACN, DMF | Room Temp to 80 °C | Inexpensive and effective. May have limited solubility in some solvents, requiring vigorous stirring or heating.[3][4] |
| Et₃N | DCM, ACN | Room Temp | Soluble in most organic solvents. The resulting triethylammonium salt is also soluble, which can simplify filtration but may complicate workup. |
| DIPEA | DCM, ACN, DMF | Room Temp | A non-nucleophilic base, useful for preventing side reactions. Often used in complex syntheses.[4] |
| NaH | THF, DMF | 0 °C to Room Temp | A very strong base that deprotonates the amide nitrogen, making it more nucleophilic. Requires anhydrous conditions and careful handling.[6] |
Visual Guides
A logical workflow can help diagnose and resolve issues leading to low yield.
Caption: Troubleshooting decision tree for low yield synthesis.
The primary synthetic route involves the direct N-alkylation of the piperidine nitrogen.
Caption: General reaction scheme for N-alkylation.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-benzylation of piperidine-4-carboxamide, optimized to minimize common side reactions.
Materials:
-
Piperidine-4-carboxamide (1.1 eq)
-
Benzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Setup: To a clean, dry round-bottom flask, add piperidine-4-carboxamide (1.1 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.1-0.2 M with respect to the piperidine starting material.
-
Stirring: Begin vigorous magnetic stirring. The K₂CO₃ will not fully dissolve, creating a suspension.
-
Reagent Addition: Add benzyl bromide (1.0 eq) to the suspension. For best results and to minimize over-alkylation, add the benzyl bromide dropwise over 15-30 minutes at room temperature.[4]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, it can be gently heated to 50 °C.[7]
-
Workup:
-
Once the reaction is complete, filter the solid K₂CO₃ and potassium bromide byproduct, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
References
Technical Support Center: Stability of N-benzylpiperidine-4-carboxamide Analogs in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-benzylpiperidine-4-carboxamide analogs in solution. The following information is based on established principles of medicinal chemistry and stability testing for structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound analogs in solution?
A1: Based on the core structure, which contains an amide linkage and a tertiary amine within the piperidine ring, the primary degradation pathways are likely to be hydrolysis and oxidation.[1][2][3]
-
Hydrolysis: The amide bond can be susceptible to cleavage under both acidic and basic conditions, yielding the corresponding N-benzylpiperidine-4-carboxylic acid and the respective amine analog.[2] Amides are generally more stable to hydrolysis than esters.
-
Oxidation: The tertiary amine of the piperidine ring is prone to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[2] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[1][2]
-
Photodegradation: Exposure to light, particularly UV light, can potentially induce degradation, often through radical mechanisms.[1]
-
Thermal Degradation: While generally more stable, elevated temperatures can accelerate both hydrolysis and oxidation, and may lead to other decomposition pathways.
Q2: How does pH affect the stability of these compounds in aqueous solutions?
A2: The stability of this compound analogs in aqueous solutions is expected to be significantly influenced by pH.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond is a potential degradation route.[2] The rate of hydrolysis is often dependent on the specific structure of the analog and the strength of the acid.
-
Neutral Conditions (pH 6-8): Generally, these compounds are expected to be most stable at or near neutral pH, where both acid and base-catalyzed hydrolysis are minimized.[4]
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the amide bond is another primary degradation pathway.[5][6] The rate of degradation is likely to increase with increasing pH.
Q3: What are the recommended storage conditions for solutions of this compound analogs?
A3: To ensure the stability of your this compound analogs in solution, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8°C, to minimize the rates of all potential degradation reactions. For long-term storage, freezing (-20°C or -80°C) is often preferable, but repeated freeze-thaw cycles should be avoided.
-
Light: Protect solutions from light by using amber vials or by storing them in the dark to prevent photodegradation.[1]
-
Atmosphere: For compounds particularly sensitive to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
Q4: Which solvents are recommended for preparing stock solutions?
A4: The choice of solvent can impact the stability of your compounds.
-
Aprotic Solvents: For initial stock solutions, aprotic solvents like DMSO or DMF are often a good choice as they are less likely to participate in hydrolytic degradation. However, be aware that DMSO can be hygroscopic and can degrade under certain conditions.
-
Protic Solvents: If aqueous buffers are required for experiments, it is advisable to prepare fresh dilutions from a concentrated stock in an aprotic solvent just before use. The pH of the aqueous buffer should be controlled, preferably in the neutral range, to maximize stability.[4]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Loss of compound potency over a short period. | Hydrolysis of the amide bond. | - Prepare fresh solutions for each experiment.- Store stock solutions in a suitable aprotic solvent (e.g., DMSO) at -20°C or -80°C.- If aqueous buffers are necessary, use them at a neutral pH and for the shortest time possible. |
| Appearance of new peaks in HPLC analysis. | Degradation of the parent compound. | - Conduct a forced degradation study to identify potential degradation products.- Adjust storage conditions (lower temperature, protect from light).- Evaluate the pH of your solution and adjust to neutral if possible. |
| Inconsistent results between experiments. | Instability of the compound under experimental conditions. | - Ensure consistent preparation and handling of solutions.- Minimize the time solutions are kept at room temperature.- Evaluate the compatibility of your compound with other reagents in your assay. |
| Precipitation of the compound from solution. | Poor solubility or degradation to a less soluble product. | - Check the solubility of your compound in the chosen solvent system.- Consider using a co-solvent to improve solubility.- Analyze the precipitate to determine if it is the parent compound or a degradant. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound analogs.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and a solution of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to be compatible with the compound) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Chemical stability in dosage forms - Clinical GateClinical Gate [clinicalgate.com]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
Challenges in the scale-up production of N-benzylpiperidine-4-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of N-benzylpiperidine-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A common and effective synthetic route starts from 4-piperidinecarboxylic acid. The general scheme involves the protection of the piperidine nitrogen with a benzyl group, followed by the amidation of the carboxylic acid functionality. A typical multi-step synthesis is as follows:
-
Esterification of 4-piperidinecarboxylic acid to its methyl or ethyl ester.
-
N-benzylation of the piperidine ester.
-
Hydrolysis of the ester to yield N-benzyl-4-piperidinecarboxylic acid.
-
Amidation of N-benzyl-4-piperidinecarboxylic acid to the desired this compound.
Each of these steps can present unique challenges during scale-up.
Q2: My amidation reaction is showing low yield. What are the potential causes?
Low yields in the amidation step are a common issue. Several factors can contribute to this problem:
-
Inefficient activation of the carboxylic acid: The carboxylic acid must be activated to react with the amine. Incomplete activation will result in a poor yield.
-
Side reactions: The formation of byproducts, such as the N-acylurea when using carbodiimide coupling agents, can reduce the yield of the desired amide.
-
Poor reaction conditions: Temperature, solvent, and stoichiometry of reagents are critical. Suboptimal conditions can lead to incomplete reactions or the formation of impurities.
-
Issues with starting material quality: The purity of N-benzyl-4-piperidinecarboxylic acid is crucial for a high-yielding reaction.
Q3: What are the most common impurities I should look for during the synthesis?
During the synthesis of this compound, several impurities can form:
-
Unreacted starting materials: Residual N-benzyl-4-piperidinecarboxylic acid or the amine source.
-
Over-benzylation products: If the reaction conditions for N-benzylation are not well-controlled, multiple benzyl groups can be added.
-
Byproducts from the coupling reaction: For example, N-acylurea when using EDC/DCC.
-
Residual solvents: Solvents used in the reaction or purification steps may be present in the final product.
Troubleshooting Guides
Issue 1: Low Yield in Amidation Step
Symptoms:
-
The final product weight is significantly lower than the theoretical yield.
-
TLC/LC-MS analysis shows a large amount of unreacted starting material (N-benzyl-4-piperidinecarboxylic acid).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete activation of the carboxylic acid | - Ensure the coupling agent (e.g., EDC, HATU) is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).- Consider adding an activating agent like HOBt or Oxyma to improve efficiency and reduce side reactions. |
| Suboptimal reaction temperature | - Most amidation reactions are run at room temperature. However, for less reactive starting materials, gentle heating (40-50 °C) might be necessary. Monitor for side product formation at higher temperatures. |
| Incorrect solvent | - Use anhydrous aprotic solvents like DMF, DCM, or acetonitrile. The presence of water can hydrolyze the activated intermediate. |
| Steric hindrance | - If the amine source is sterically hindered, a more potent coupling reagent or higher reaction temperatures might be required. |
Issue 2: Formation of Significant Impurities
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude product.
-
LC-MS or NMR analysis shows the presence of unexpected peaks.
Possible Causes & Solutions:
| Cause | Recommended Action |
| N-acylurea formation (with carbodiimides) | - Add HOBt or an equivalent additive to the reaction mixture. This will trap the O-acylisourea intermediate and prevent its rearrangement to the N-acylurea. |
| Side reactions due to high temperature | - Run the reaction at a lower temperature. While this may increase the reaction time, it can significantly reduce the formation of thermal degradation products. |
| Racemization (if chiral centers are present) | - Use a coupling reagent known to suppress racemization, such as COMU or HATU, in combination with a non-nucleophilic base like DIPEA. |
| Impure starting materials | - Ensure the purity of N-benzyl-4-piperidinecarboxylic acid and the amine source before starting the reaction. Recrystallization or chromatographic purification of starting materials may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia.
-
Step 1: Formation of N-benzyl-4-piperidinecarbonyl chloride
-
In a reaction vessel, suspend N-benzyl-4-piperidinecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Step 2: Amidation
-
Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
Protocol 2: EDC/HOBt Mediated Amidation
This protocol uses a common coupling agent combination for direct amidation.
-
Reaction Setup:
-
Dissolve N-benzyl-4-piperidinecarboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C.
-
-
Addition of Coupling Agent:
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing Workflows and Relationships
Caption: Synthetic pathway for this compound.
Caption: Decision tree for troubleshooting low amidation yield.
Removal of N-benzyl-4-piperidinemethanol byproduct from synthesis
Welcome to the technical support center for drug development and synthesis. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of the common byproduct, N-benzyl-4-piperidinemethanol, from a synthesis reaction mixture.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, and I've identified N-benzyl-4-piperidinemethanol as a major byproduct. What is the most straightforward method to remove it?
A1: For the removal of a basic impurity like N-benzyl-4-piperidinemethanol from a neutral or acidic desired product, acid-base extraction is typically the most efficient and straightforward method. This technique leverages the basicity of the piperidine nitrogen to selectively move the byproduct into an aqueous acidic phase, leaving your desired compound in the organic phase.[1][2][3][4][5]
Q2: I'm concerned that my desired product might be sensitive to strong acids. Are there alternatives to using strong acids like HCl for the extraction?
A2: Yes, if your product is acid-sensitive, you can use a milder acidic solution for the extraction. A wash with a dilute solution of a weaker acid, such as 1 M citric acid or acetic acid, can also effectively protonate and remove N-benzyl-4-piperidinemethanol. The number of washes may need to be increased to ensure complete removal.
Q3: When should I consider using column chromatography to remove N-benzyl-4-piperidinemethanol?
A3: Column chromatography is a suitable method when your desired product has a similar basicity to N-benzyl-4-piperidinemethanol, making acid-base extraction ineffective. It is also the preferred method if you need to separate the byproduct from other non-acidic impurities with different polarities. For basic compounds like N-benzyl-4-piperidinemethanol, it is often recommended to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to prevent peak tailing and improve separation.[6][7][8][9]
Q4: Can recrystallization be used to remove this byproduct?
A4: Recrystallization can be an effective purification technique if there is a significant difference in the solubility of your desired product and N-benzyl-4-piperidinemethanol in a chosen solvent system.[10][11] This method is most successful when the byproduct is present in a relatively small amount. A solvent screening is the first critical step to identify a suitable solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the byproduct remains in the mother liquor upon cooling.[12]
Q5: How can I monitor the efficiency of the removal process?
A5: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the purification. By spotting the crude mixture, the organic layer after each extraction, and the final product, you can visually assess the disappearance of the byproduct spot. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the purity of your final product.[10][13]
Troubleshooting Guides
Issue 1: Incomplete Removal with Acid-Base Extraction
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid | Ensure you are using a sufficient molar excess of acid to protonate all the basic byproduct. Perform multiple extractions (2-3 times) with fresh aqueous acid to drive the equilibrium towards the aqueous phase. |
| Incorrect pH | After adding the acid, check the pH of the aqueous layer to ensure it is sufficiently acidic to protonate the piperidine nitrogen. |
| Emulsion Formation | If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. |
| Product is also Basic | If your desired product also has basic properties, it may be partially extracted into the aqueous layer. In this case, consider using a milder acid or switch to an alternative purification method like column chromatography. |
Issue 2: Poor Separation in Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Peak Tailing | The basic nature of N-benzyl-4-piperidinemethanol can cause it to interact strongly with the acidic silica gel, leading to broad, tailing peaks. Add a small amount of triethylamine (0.5-1%) or ammonia to your eluent to suppress this interaction.[6][7][8][9] |
| Incorrect Eluent Polarity | If the byproduct and your product co-elute, the polarity of the eluent system needs to be optimized. Use TLC to screen different solvent mixtures to find a system that provides good separation (a clear difference in Rf values). |
| Column Overloading | Loading too much crude material onto the column can lead to poor separation. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Stationary Phase Choice | If separation on silica gel is challenging, consider using a different stationary phase, such as basic alumina, which is more suitable for the chromatography of basic compounds.[8] |
Issue 3: Co-crystallization of Byproduct During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Poor Solvent Choice | The chosen solvent may not have a large enough solubility difference between your product and the byproduct. Perform a more thorough solvent screening to find a system where the byproduct is significantly more soluble at all temperatures. |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. |
| Supersaturation | If the solution is too concentrated, both the product and the byproduct may crystallize out. Use a slightly larger volume of the hot solvent to ensure the byproduct remains in the solution upon cooling. |
Data Presentation
The following table summarizes the typical efficiency of different purification methods for removing basic amine impurities, like N-benzyl-4-piperidinemethanol, from a reaction mixture. The data is based on general laboratory experience with piperidine derivatives and may vary depending on the specific properties of the desired product and the reaction mixture.
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Key Advantages | Common Challenges |
| Acid-Base Extraction | >95% | 80-95% | Highly selective for basic compounds, scalable, and cost-effective.[7] | Requires multiple steps; not suitable for acid or base-sensitive compounds.[7] |
| Column Chromatography | >98% | 70-85% | Versatile for separating compounds with similar polarities. | Can be time-consuming, requires larger solvent volumes, and may have issues with peak tailing for basic compounds.[10] |
| Recrystallization | >99% (for final product) | 60-90% | Can yield very high-purity crystalline material. | Highly dependent on solubility differences; may not be effective for removing large quantities of impurities. |
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This protocol is designed for the separation of N-benzyl-4-piperidinemethanol from a neutral or acidic desired product.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The N-benzyl-4-piperidinemethanol will be protonated and move to the lower aqueous layer.
-
Drain the lower aqueous layer into a separate flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl solution two more times.
-
To neutralize any remaining acid in the organic layer, wash it with a saturated sodium bicarbonate solution.
-
Finally, wash the organic layer with brine to remove any residual water-soluble components.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to obtain your purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline for the chromatographic removal of N-benzyl-4-piperidinemethanol.
Materials:
-
Crude reaction mixture
-
Silica gel (or basic alumina)
-
Eluent system (e.g., hexane/ethyl acetate with 1% triethylamine)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Using TLC, determine an appropriate eluent system that provides good separation between your desired product and N-benzyl-4-piperidinemethanol (Rf of the desired product should be around 0.3-0.4). For basic compounds, add 0.5-1% triethylamine to the eluent.[6][7][8]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: Decision tree for selecting a purification method.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. coconote.app [coconote.app]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Post-treatment procedures for N-benzylpiperidine-4-carboxamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the post-treatment procedures in N-benzylpiperidine-4-carboxamide synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a standard post-treatment procedure for the synthesis of this compound?
A typical post-treatment involves quenching the reaction, followed by a series of extractions and washes to remove unreacted starting materials, reagents, and byproducts. A common procedure includes adjusting the pH of the reaction mixture, extracting the product with an organic solvent like dichloromethane, washing the organic layer with acidic and basic aqueous solutions, drying the organic phase, and finally removing the solvent under reduced pressure to isolate the crude product.[1][2]
Q2: My crude this compound is an oil, but I expected a solid. What should I do?
The physical state of the crude product can be influenced by the presence of impurities or residual solvent. If your product is an oil, consider the following:
-
Incomplete solvent removal: Ensure that all residual solvent has been thoroughly removed using a high-vacuum line.
-
Presence of impurities: The crude product may contain unreacted starting materials or byproducts that can lower its melting point. Further purification steps, such as recrystallization or column chromatography, may be necessary.
-
Hydration: The presence of water can sometimes result in an oily product. Ensure that the drying step with a desiccant like anhydrous magnesium sulfate or sodium sulfate is effective.
Q3: What are the common impurities I might encounter in my crude this compound?
Common impurities can include:
-
Unreacted starting materials: Such as 1-benzylpiperidine-4-carboxylic acid or the activating agent used for the amide coupling.
-
Byproducts from the coupling reaction: For example, if using a carbodiimide coupling agent, the corresponding urea byproduct can be a major impurity.
-
Side-reaction products: Depending on the reaction conditions, side reactions may lead to other impurities.
These impurities can often be identified using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Isolated Product | Incomplete extraction of the product from the aqueous layer. | Perform multiple extractions (at least 3) with a suitable organic solvent. Ensure the pH of the aqueous layer is optimized for the solubility of the product in the organic phase (typically basic for amines). |
| Product loss during washing steps. | If the product has some water solubility, use saturated brine for the final wash to reduce its partitioning into the aqueous layer. | |
| Degradation of the product during workup. | Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. | |
| Product is Contaminated with Starting Materials | Inefficient washing to remove unreacted acid or amine. | Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove unreacted basic starting materials, and with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO3) to remove unreacted acidic starting materials. |
| Product is an Off-White or Yellowish Color | Presence of colored impurities. | Consider treating the solution of the crude product with activated carbon before filtration and recrystallization. |
| Difficulty in Recrystallization (Oiling Out) | Inappropriate recrystallization solvent. | Experiment with different solvent systems. A good starting point for amides can be a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or diethyl ether).[3] |
| Product is still impure. | Consider purifying the crude product by column chromatography before attempting recrystallization. |
Post-Treatment Experimental Protocol
This protocol describes a general procedure for the workup and purification of this compound following its synthesis.
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to quench the reaction.
-
-
Solvent Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add dichloromethane to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower organic layer.
-
Repeat the extraction of the aqueous layer with dichloromethane two more times.
-
Combine all the organic extracts.
-
-
Washing:
-
Wash the combined organic extracts with 1M HCl to remove any unreacted basic compounds.
-
Wash with saturated aqueous sodium bicarbonate solution to neutralize any excess acid and remove acidic impurities.
-
Wash with brine to remove residual water and inorganic salts.
-
-
Drying and Filtration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification (if necessary):
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot suitable solvent (e.g., ethanol/hexanes mixture). Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Data Presentation
The following table provides a template for summarizing the quantitative data from different post-treatment procedures.
| Procedure ID | Workup Method | Purification Method | Yield (%) | Purity (by HPLC/NMR) | Notes |
| PTP-01 | Standard Extraction | Recrystallization (Ethanol/Hexanes) | 85 | 98.5% | Product obtained as a white crystalline solid. |
| PTP-02 | Standard Extraction | Column Chromatography | 75 | >99% | Lower yield but higher purity. |
| PTP-03 | Acid/Base Wash | Recrystallization (Isopropanol) | 82 | 97.9% | Effective for removing starting material impurities. |
Experimental Workflow
The following diagram illustrates the general workflow for the post-treatment of this compound.
Caption: Post-treatment workflow for this compound.
References
Mild reaction conditions for the synthesis of N-benzyl-4-piperidinecarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-benzyl-4-piperidinecarboxaldehyde, a key intermediate in the pharmaceutical industry, notably for the synthesis of Donepezil hydrochloride.[1][2] The information is tailored for researchers, scientists, and drug development professionals.
Method 1: Multi-Step Synthesis from 4-Piperidinecarboxylic Acid
This synthetic route offers the advantage of utilizing readily available starting materials and employing generally mild reaction conditions, avoiding the need for column chromatography for purification.[1]
Experimental Protocol
This synthesis involves several sequential steps:
-
Esterification: 4-Piperidinecarboxylic acid is reacted with methanol and thionyl chloride under reflux to produce methyl 4-piperidinecarboxylate hydrochloride.
-
N-Benzylation: The resulting ester is then reacted with benzyl bromide and triethylamine in methanol under reflux to yield methyl N-benzyl-4-piperidinecarboxylate.
-
Hydrolysis: The ester is hydrolyzed to N-benzyl-4-piperidinecarboxylic acid.
-
Amidation: The carboxylic acid is converted to N-benzyl-4-piperidinecarboxamide.
-
Dehydration: The amide is dehydrated to form 1-benzylpiperidine-4-carbonitrile.
-
Reduction: The nitrile is reduced to N-benzyl-4-piperidinecarboxaldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[1]
Troubleshooting and FAQs
Q1: My N-benzylation step is showing low yield. What could be the issue?
A1: Low yields in the N-benzylation of methyl 4-piperidinecarboxylate hydrochloride can be due to several factors:
-
Insufficient base: Ensure that at least two equivalents of triethylamine are used to neutralize the hydrochloride salt and the HBr generated during the reaction.
-
Reaction time: The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure it has gone to completion. In some reported procedures, a reaction time of 6 hours at reflux was sufficient.[1]
-
Purity of reagents: Ensure the benzyl bromide and triethylamine are of high purity.
Q2: During the DIBAL-H reduction of the nitrile, I am observing the formation of N-benzyl-4-piperidinemethanol as a major byproduct. How can I avoid this?
A2: The over-reduction of the aldehyde to the corresponding alcohol is a common side reaction with powerful reducing agents like DIBAL-H. To minimize this:
-
Control the temperature: The reaction should be carried out at low temperatures, for instance, between -25°C and 0°C.[1]
-
Stoichiometry of DIBAL-H: Use a controlled molar ratio of DIBAL-H to the nitrile, typically between 1.0 and 2.0 equivalents.[1] Adding the DIBAL-H solution dropwise to the nitrile solution can help maintain control.
-
Reaction time: Monitor the reaction closely by TLC. Once the starting material is consumed, the reaction should be quenched promptly to prevent further reduction of the aldehyde product. Reaction times can be as short as 30 minutes to 2 hours.[1]
Q3: Is column chromatography necessary for the purification of the final product in this multi-step synthesis?
A3: One of the reported advantages of this specific multi-step synthesis is that it avoids the need for column chromatography, simplifying the post-treatment process.[1] The final product, N-benzyl-4-piperidinecarboxaldehyde, is typically obtained as an oil after workup and solvent evaporation.[1]
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| N-Benzylation | Methyl 4-piperidinecarboxylate HCl, Benzyl bromide | Triethylamine | Methanol | Reflux | 6 h | 94.2% |
| Reduction | 1-Benzylpiperidine-4-carbonitrile | DIBAL-H (1.5 M in Toluene) | Toluene | -25°C to 0°C | 0.5-2 h | 86.1-95.5% |
Data extracted from a patent describing this synthetic method.[1]
Experimental Workflow Diagram
Caption: Multi-step synthesis of N-benzyl-4-piperidinecarboxaldehyde.
Method 2: Oxidation of (N-benzyl-4-piperidinyl)methanol
A more direct route to N-benzyl-4-piperidinecarboxaldehyde is the oxidation of the corresponding alcohol, (N-benzyl-4-piperidinyl)methanol. Several oxidation reagents can be employed, with varying reaction conditions and outcomes.
Experimental Protocols
This method is presented as a mild and efficient alternative suitable for industrial-scale production.[3]
-
Dissolve (1-benzyl-4-piperidyl)methanol in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of 2,2,6,6-tetramethyl-1-piperidone (TEMPO).
-
Add an aqueous solution of sodium periodate and sodium bromide.
-
Stir the biphasic mixture vigorously at room temperature (20-25°C) for 5-12 hours.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining oxidant.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.[3]
While a classic method, it is often associated with harsh conditions and side products.[3]
-
In a flask under an inert atmosphere, add oxalyl chloride to a solvent like dichloromethane and cool to a low temperature (e.g., -78°C).
-
Slowly add dimethyl sulfoxide (DMSO).
-
Add a solution of (1-benzyl-4-piperidyl)methanol in the reaction solvent.
-
After a period of stirring, add a hindered base such as triethylamine.
-
Allow the reaction to warm to room temperature.
-
Perform an aqueous workup to isolate the product.
DMP is a mild and selective oxidizing agent for primary and secondary alcohols.[4]
-
Dissolve (1-benzyl-4-piperidyl)methanol in a solvent like dichloromethane.
-
Add Dess-Martin periodinane to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with an organic solvent, dry the combined organic layers, and evaporate the solvent.
Troubleshooting and FAQs
Q1: The TEMPO-mediated oxidation is not proceeding to completion. What could be the reason?
A1: Incomplete conversion in a TEMPO-mediated oxidation can be due to:
-
Insufficient oxidant: Ensure the correct stoichiometry of sodium periodate is used, as it is the terminal oxidant that regenerates the active oxoammonium species.
-
Poor mixing: Since this is a biphasic reaction, vigorous stirring is crucial to ensure efficient mass transfer between the aqueous and organic phases.
-
Deactivation of the catalyst: The TEMPO catalyst can be sensitive to acidic conditions. Ensure the reaction mixture is not acidic.
Q2: My Swern oxidation is giving a low yield and a strong unpleasant odor. Is this normal?
A2: Yes, the formation of dimethyl sulfide, which has a notoriously foul smell, is a byproduct of the Swern oxidation and indicates that the reaction is proceeding.[5] However, low yields can be attributed to the harsh reaction conditions.[3] It is critical to maintain very low temperatures (typically below -60°C) during the addition of reagents to avoid side reactions. The order of addition of the reagents is also crucial for the success of the reaction.
Q3: Can I use Dess-Martin periodinane (DMP) for a large-scale synthesis?
A3: While DMP is an excellent and mild laboratory-scale oxidant, its use on a large scale can be a concern due to its potential explosive nature, especially when subjected to heat or shock.[4] For industrial applications, alternative oxidation methods like the TEMPO-catalyzed process are often preferred due to better safety profiles and lower cost.[3]
Quantitative Data Summary
| Oxidation Method | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield | Purity (HPLC) |
| TEMPO-mediated | (1-benzyl-4-piperidyl)methanol | TEMPO, NaIO₄, NaBr | Dichloromethane | 20°C | 12 h | 96.1% | 99% |
| Swern Oxidation | (1-benzyl-4-piperidyl)methanol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | <-50°C | 1.5 h | 67.5% | Not specified |
Data for TEMPO and Swern oxidations are from cited patents and literature.[3]
Logical Relationship Diagram
Caption: Comparison of oxidation methods for synthesis.
Method 3: Synthesis from N-benzyl-4-piperidone via Epoxide Rearrangement
This novel approach involves the formation of an intermediate epoxide from N-benzyl-4-piperidone, which then undergoes rearrangement to the desired aldehyde.[6][7]
Experimental Protocol
-
Epoxide Formation: N-benzyl-4-piperidone is reacted with dimethyloxosulfonium methylide. This ylide is typically generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride.
-
Rearrangement: The resulting epoxide is then treated with a Lewis acid, such as magnesium bromide etherate, to induce rearrangement to N-benzyl-4-piperidinecarboxaldehyde.[6][7]
Troubleshooting and FAQs
Q1: The formation of the epoxide from N-benzyl-4-piperidone is not working well. What are the critical parameters?
A1: The successful formation of the epoxide using a sulfur ylide is highly dependent on the reaction conditions:
-
Anhydrous conditions: The reaction is sensitive to moisture, as the ylide is a strong base. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Base selection and addition: Sodium hydride is commonly used to generate the ylide. It is crucial to handle it with care and ensure it is of good quality.
-
Temperature control: The reaction temperature should be carefully controlled during the formation of the ylide and its subsequent reaction with the ketone.
Q2: What are the potential side products during the Lewis acid-catalyzed rearrangement of the epoxide?
A2: The rearrangement of epoxides can sometimes lead to the formation of other carbonyl compounds or alcohols, depending on the structure of the epoxide and the reaction conditions. Careful selection of the Lewis acid and control of the reaction temperature can help to favor the formation of the desired aldehyde. Monitoring the reaction by TLC is recommended to optimize the reaction time and minimize side product formation.
Experimental Workflow Diagram
Caption: Synthesis via epoxide formation and rearrangement.
References
- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 2. innospk.com [innospk.com]
- 3. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]
- 4. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Analysis of N-benzylpiperidine-4-carboxamide Derivatives and Donepezil as Cholinesterase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro efficacy of novel N-benzylpiperidine-4-carboxamide derivatives against the established Alzheimer's disease therapeutic, Donepezil. This analysis is based on experimental data from peer-reviewed studies, focusing on the inhibition of key enzymes in cholinergic neurotransmission.
Donepezil, a piperidine derivative, is a well-established, reversible acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[1][2] Its therapeutic effect is primarily attributed to its ability to inhibit the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability at synaptic clefts and enhancing cholinergic function.[1][2] In the ongoing quest for more effective and potentially multi-target therapies for Alzheimer's, researchers have been exploring various derivatives of N-benzylpiperidine, including those with a carboxamide linkage, to improve upon the efficacy and pharmacokinetic profile of existing treatments.[3][4]
This guide synthesizes available in vitro data to offer a comparative overview of the inhibitory potency of several this compound derivatives against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), benchmarked against Donepezil.
Comparative Inhibitory Potency: A Quantitative Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives and Donepezil against AChE and BChE. Lower IC50 values indicate greater inhibitory potency.
| Compound | Target Enzyme | IC50 (µM) | Source |
| Donepezil | AChE | 0.0067 | [5] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (Compound 28) | AChE | 0.41 ± 1.25 | [3] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (Compound 20) | AChE | 5.94 ± 1.08 | [3] |
| N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide (Compound 4e) | AChE | 16.07 | [6] |
| N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide (Compound 4e) | BChE | 15.16 | [6] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 9m) | AChE | 0.21 ± 0.03 | [7] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15b) | AChE | 0.39 ± 0.11 | [7] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15j) | BChE | 0.16 ± 0.04 | [7] |
Note: The IC50 values are presented as reported in the respective studies. Variations in experimental conditions may influence these values.
Experimental Protocols: In Vitro Cholinesterase Inhibition Assay
The in vitro inhibitory activities of the this compound derivatives and Donepezil against both AChE and BChE are commonly determined using the spectrophotometric method developed by Ellman.[7]
Principle: This assay measures the activity of cholinesterase enzymes by monitoring the hydrolysis of a substrate, typically acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE). The enzymatic reaction produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically and is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (typically pH 8.0)
-
Test compounds (this compound derivatives and Donepezil)
-
Microplate reader
General Procedure:
-
Preparation of Reagents: All reagents are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0). Stock solutions of the test compounds are typically prepared in DMSO and then diluted to the desired concentrations in the buffer.
-
Assay Setup: The assay is performed in a 96-well microplate. Each well contains a mixture of the buffer, DTNB, and the respective enzyme (AChE or BChE).
-
Inhibitor Incubation: A specific concentration of the test compound (or Donepezil as a positive control) is added to the wells and pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE).
-
Spectrophotometric Measurement: The absorbance is measured immediately and then continuously for a set period at a specific wavelength (typically 412 nm).
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Experimental Workflow
To better understand the underlying biological process and the experimental approach, the following diagrams illustrate the cholinergic signaling pathway and the in vitro assay workflow.
Caption: Cholinergic signaling pathway and the inhibitory action of cholinesterase inhibitors.
Caption: General workflow for an in vitro cholinesterase inhibition assay (Ellman's method).
Conclusion
The in vitro data presented indicate that while Donepezil remains a highly potent acetylcholinesterase inhibitor, several this compound derivatives also demonstrate significant inhibitory activity against both AChE and BChE.[3][6][7] Notably, some derivatives exhibit dual inhibitory action against both enzymes, which could be a desirable characteristic for a multi-target approach to Alzheimer's disease therapy. The replacement of the ester linker in parent compounds with a more metabolically stable amide linker is a key synthetic strategy being explored in the development of these novel inhibitors.[3][4] Further in vivo studies are necessary to determine the therapeutic potential of these promising derivatives. This comparative guide serves as a valuable resource for researchers in the field, providing a concise summary of the current in vitro efficacy data and the experimental context in which it was generated.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of N-benzylpiperidine-4-carboxamide Analogs as Acetylcholinesterase Inhibitors: A Research Guide
For Immediate Release
This guide provides a comparative analysis of various N-benzylpiperidine-4-carboxamide analogs investigated as inhibitors of Acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. The following sections detail the inhibitory potencies of these compounds, the experimental methodologies used for their evaluation, and visualizations of the underlying biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Comparative Inhibitory Activity
The inhibitory potential of this compound analogs against AChE is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The data presented below, collated from multiple studies, highlights the structure-activity relationships and the impact of various substitutions on the piperidine and carboxamide moieties.
| Compound ID | Structure/Substituents | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Donepezil | (Reference Drug) | 0.023 | - | [1] |
| Compound 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 ± 1.08 | - | [2] |
| Compound 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 | - | [2] |
| Compound 9a | N-((1-benzylpiperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide | 3.14 ± 1.12 | >100 | [3] |
| Compound 9j | N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide | - | 3.71 ± 1.88 | [3] |
| Compound 9m | N-((1-(4-chlorobenzyl)piperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide | 0.21 ± 0.03 | >100 | [3] |
| Compound 15b | - | 0.39 ± 0.11 | 0.66 ± 0.16 | [4] |
| Compound 15j | - | 0.39 ± 0.15 | 0.16 ± 0.04 | [4] |
| Compound 19 | - | 5.10 ± 0.24 | 26.78 ± 0.81 | [1][5] |
| Compound d5 | - | 6.89 | - | [6] |
| Compound d10 | - | 3.22 | - | [6] |
Experimental Protocols
The in vitro evaluation of AChE inhibitory activity of the this compound analogs was predominantly conducted using the spectrophotometric method developed by Ellman.[3]
General AChE Inhibition Assay Protocol (Ellman's Method)
-
Reagents and Preparation :
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant AChE.
-
Butyrylcholinesterase (BuChE) from equine serum or human serum.
-
Substrate: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI).
-
Thiol reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Buffer: Sodium phosphate buffer (pH 8.0).
-
Test compounds (this compound analogs) and a reference inhibitor (e.g., Donepezil).
-
-
Assay Procedure :
-
The assay is typically performed in a 96-well microplate.
-
To each well, the following are added in sequence:
-
Buffer solution.
-
A solution of the test compound at various concentrations.
-
AChE or BuChE enzyme solution.
-
-
The mixture is incubated for a predefined period (e.g., 15-20 minutes) at a controlled temperature (e.g., 25°C or 37°C).[7]
-
The enzymatic reaction is initiated by the addition of the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The rate of color formation is monitored by measuring the absorbance at a specific wavelength (typically 405-412 nm) over time using a microplate reader.
-
-
Data Analysis :
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
To better understand the concepts and processes involved, the following diagrams have been generated.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Experimental Workflow for AChE Inhibition Assay.
References
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of N-benzylpiperidine-4-carboxamide Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-benzylpiperidine-4-carboxamide derivatives as cholinesterase inhibitors, focusing on their structure-activity relationships (SAR). The information presented is synthesized from recent scientific literature and is intended to aid in the rational design of novel and more potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in the management of Alzheimer's disease.
The N-benzylpiperidine moiety is a well-established scaffold in medicinal chemistry, notably present in the potent acetylcholinesterase inhibitor, Donepezil.[1] The modification of this core structure, particularly through the introduction of a carboxamide linker, has been a fruitful strategy for developing new cholinesterase inhibitors with varied potency and selectivity.[1][2]
Core Structure and Modifications
The fundamental structure of the compounds discussed in this guide is the this compound core. The structure-activity relationship is primarily explored by modifying the aryl or aromatic heterocycle substituent attached to the carboxamide nitrogen.
Caption: Core scaffold and key modification points for SAR studies.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of various this compound derivatives and related compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These values are compared with standard cholinesterase inhibitors.
This compound Derivatives and Analogs
| Compound | Substituent on Carboxamide | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) | Reference |
| 28 | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 ± 1.25 | - | - | [2] |
| 20 | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 ± 1.08 | - | - | [2] |
| 19 | 2-phenylacetate (with p-F) | 5.10 ± 0.24 | 26.78 ± 0.81 | 5.25 | [3][4] |
| 21 | - | > 500 | 6.16 ± 0.29 | - | [3][4] |
| 15b | 1,3-dimethylbenzimidazolinone | 0.39 ± 0.11 (eeAChE) | - | - | [5] |
| 15j | 1,3-dimethylbenzimidazolinone | - | 0.16 ± 0.04 (eqBChE) | - | [5] |
Note: '-' indicates data not reported in the cited source.
Standard Cholinesterase Inhibitors (for comparison)
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| Donepezil | 0.023 (human) | - | [3] |
| Galantamine | 1.19 ± 0.046 | - | [3][4] |
| Tacrine | 0.424 (human) | - | [3] |
| Rivastigmine | - | - | [6] |
Structure-Activity Relationship Insights
Analysis of the compiled data reveals several key trends in the structure-activity relationship of this compound cholinesterase inhibitors:
-
Replacement of Ester with Amide Linker: A pivotal modification in some series was the replacement of an ester linker with a more metabolically stable amide linker. This change often retained or improved inhibitory activity while potentially offering better pharmacokinetic properties.[1][2]
-
Nature of the Aryl/Heterocyclic Moiety: The substituent attached to the carboxamide nitrogen plays a crucial role in determining the inhibitory potency and selectivity.
-
Bulky and heterocyclic moieties, such as in compound 28 (1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide), have demonstrated potent AChE inhibition.[2]
-
The presence of a 1,3-dimethylbenzimidazolinone moiety in compounds like 15b also resulted in submicromolar inhibition of AChE.[5]
-
-
Substitution on the Benzyl Ring: While not extensively detailed in the provided carboxamide examples, related N-benzylpiperidine derivatives show that substitutions on the benzyl ring can fine-tune potency. For instance, in some series, halogen substitutions can influence activity.[3]
-
Selectivity: The structural modifications can significantly impact the selectivity between AChE and BChE. For example, compound 19 showed a moderate dual inhibitory profile, whereas compound 21 was highly selective for BChE.[3][4] This highlights the potential to design inhibitors with specific cholinesterase subtype preferences.
Caption: Logical workflow for SAR-based lead optimization.
Experimental Protocols
The inhibitory activities of the this compound derivatives were primarily determined using a modification of the Ellman's spectrophotometric method.
General Protocol for Cholinesterase Inhibition Assay (Ellman's Method)
This method measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at approximately 412 nm.
Workflow:
Caption: Standard workflow for the Ellman's cholinesterase assay.
Key Reagents and Conditions:
-
Enzymes: Acetylcholinesterase (from electric eel or human recombinant) and Butyrylcholinesterase (from equine serum or human recombinant).
-
Buffer: Typically a phosphate buffer (e.g., pH 8.0).
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE and S-butyrylthiocholine iodide (BTCI) for BChE.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Incubation: A pre-incubation step of the enzyme with the inhibitor is usually performed before adding the substrate.
-
Detection: The change in absorbance over time is measured using a microplate reader.
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold is a promising framework for the development of novel cholinesterase inhibitors. Structure-activity relationship studies have demonstrated that modifications to the aryl/heterocyclic portion of the molecule are critical for achieving high potency and desired selectivity. The replacement of the ester linkage in earlier lead compounds with a more stable amide bond has proven to be a successful strategy.[1][2]
Future research in this area could focus on:
-
Exploring a wider range of heterocyclic substituents to further optimize interactions within the active site of cholinesterases.
-
Conducting in vivo studies on the most promising compounds to evaluate their efficacy, pharmacokinetic profiles, and potential to cross the blood-brain barrier.
-
Investigating the potential for these compounds to exhibit multi-target activity, for example, by also targeting monoamine oxidase or BACE-1, which could offer additional therapeutic benefits for Alzheimer's disease.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile: N-benzylpiperidine-4-carboxamide Derivatives vs. Venlafaxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of the well-established antidepressant, venlafaxine, and the emerging class of N-benzylpiperidine-4-carboxamide derivatives. While comprehensive in vivo pharmacokinetic data for a specific this compound derivative is not extensively available in the public domain, this guide synthesizes the known preclinical predictions for this class of compounds and contrasts them with the robust clinical pharmacokinetic data of venlafaxine. This comparison is intended to offer a valuable perspective for researchers engaged in the development of novel therapeutics targeting the central nervous system.
Executive Summary
Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is characterized by its rapid absorption, extensive metabolism primarily via CYP2D6, and a relatively short half-life. In contrast, this compound derivatives are a class of compounds being investigated primarily as cholinesterase inhibitors for the treatment of Alzheimer's disease. Preclinical evaluations and in silico models suggest that these derivatives are being designed for metabolic stability and central nervous system (CNS) penetration, key attributes for neurologically active agents. This guide will delve into the specifics of venlafaxine's pharmacokinetic parameters and the general experimental protocols used to determine them, which are applicable to the study of novel compounds like this compound derivatives.
Pharmacokinetic Data Comparison
The following table summarizes the available pharmacokinetic parameters for venlafaxine. Due to the early stage of research for most this compound derivatives, specific quantitative in vivo data is limited. The table reflects the predicted or desired characteristics for this class of compounds based on initial studies.
| Pharmacokinetic Parameter | This compound Derivatives | Venlafaxine |
| Absorption | ||
| Bioavailability | Data not available; designed for oral administration. | ~45% (oral)[1][2] |
| Time to Peak Plasma Concentration (Tmax) | Data not available. | Immediate Release: 2-3 hours; Extended Release: 5.5-9 hours[1] |
| Distribution | ||
| Protein Binding | Data not available. | 27-30%[1] |
| Volume of Distribution (Vd) | Data not available; predicted to cross the blood-brain barrier.[1][3] | 7.5 L/kg[1] |
| Metabolism | ||
| Primary Pathway | Designed for improved metabolic stability.[1] | Hepatic, primarily via CYP2D6 to O-desmethylvenlafaxine (active metabolite).[1][4] |
| Minor Pathway | Data not available. | N-demethylation via CYP3A4 and CYP2C19.[4] |
| Excretion | ||
| Elimination Half-life (t1/2) | Data not available. | Immediate Release: ~5 hours; Extended Release: ~11 hours (for active metabolite)[1] |
| Route of Elimination | Data not available. | Primarily renal (87% of dose in urine).[1] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of standardized in vitro and in vivo experiments. These protocols are crucial in the preclinical and clinical development of any new chemical entity, including this compound derivatives.
In Vitro ADME Assays
-
Metabolic Stability:
-
Objective: To assess the intrinsic clearance of a compound.
-
Methodology: The compound is incubated with liver microsomes or hepatocytes from various species (e.g., rat, dog, human). The disappearance of the parent compound over time is monitored by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). This provides an initial indication of the extent of metabolism and the enzymes involved.
-
-
CYP450 Inhibition Assay:
-
Objective: To determine if the compound inhibits major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
-
Methodology: The test compound is co-incubated with specific CYP450 probe substrates and human liver microsomes. The inhibition of the formation of the probe substrate's metabolite is measured to determine the IC50 value.
-
-
Plasma Protein Binding:
-
Objective: To quantify the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Methodology: Equilibrium dialysis is a common method. The compound is added to one side of a semi-permeable membrane separating plasma from a buffer solution. After an incubation period to reach equilibrium, the concentration of the compound in both compartments is measured to calculate the percentage of protein binding.
-
-
Blood-Brain Barrier Permeability:
-
Objective: To predict the ability of a compound to cross into the central nervous system.
-
Methodology: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using brain endothelial cells (e.g., Caco-2) are employed. These assays measure the passive diffusion of the compound across a lipid membrane or a cell monolayer.
-
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of a compound in a living organism.
-
Methodology:
-
Animal Model: Typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species.
-
Dosing: The compound is administered via the intended clinical route (e.g., oral, intravenous). For intravenous administration, it allows for the determination of absolute bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Bioanalysis: Plasma is separated from the blood samples, and the concentration of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, clearance, volume of distribution, and elimination half-life using non-compartmental or compartmental analysis software.
-
Visualizations
Metabolic Pathway of Venlafaxine
Caption: Major metabolic pathways of venlafaxine in the liver.
General Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: A generalized workflow for a preclinical pharmacokinetic study.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allucent.com [allucent.com]
- 3. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of N-benzylpiperidine-4-carboxamide Based SNRIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a series of N-benzylpiperidine-4-carboxamide derivatives as serotonin-norepinephrine reuptake inhibitors (SNRIs). The following data and protocols are derived from a comprehensive study on the structure-activity relationship of these compounds, offering valuable insights for researchers in neuropharmacology and medicinal chemistry.
Performance Comparison of this compound Derivatives
The inhibitory activities of a series of 24 synthetic this compound compounds were evaluated for their potency against the serotonin transporter (SERT) and the norepinephrine transporter (NET). The half-maximal inhibitory concentrations (IC50) for each compound are presented in the table below. The compounds are differentiated by the linker length (n=2 or n=3) and various substitutions on the aromatic ring (R1).
| Compound | Linker (n) | R1 Substitution | SERT IC50 (µM) | NET IC50 (µM) |
| 7a | 3 | 1-Naphthyl | >10 | >10 |
| 8a | 2 | 1-Naphthyl | >10 | 1.83 (1.19-2.81) |
| 7b | 3 | 2-Naphthyl | 0.44 (0.29-0.67) | 0.11 (0.07-0.16) |
| 8b | 2 | 2-Naphthyl | 0.49 (0.33-0.73) | 0.20 (0.14-0.29) |
| 7c | 3 | 6-Methoxy-2-naphthyl | 0.20 (0.14-0.30) | 0.08 (0.05-0.12) |
| 8c | 2 | 6-Methoxy-2-naphthyl | 0.17 (0.11-0.25) | 0.12 (0.08-0.18) |
| 7d | 3 | 7-Methoxy-2-naphthyl | 0.26 (0.17-0.39) | 0.12 (0.08-0.18) |
| 8d | 2 | 7-Methoxy-2-naphthyl | 0.19 (0.13-0.28) | 0.17 (0.12-0.25) |
| 7e | 3 | 4-Biphenyl | 0.10 (0.06-0.15) | 0.11 (0.07-0.16) |
| 8e | 2 | 4-Biphenyl | 0.08 (0.05-0.12) | 0.15 (0.10-0.22) |
| 7f | 3 | Diphenylacetyl | 1.83 (1.21-2.77) | 0.24 (0.16-0.36) |
| 8f | 2 | Diphenylacetyl | 1.05 (0.69-1.59) | 0.19 (0.13-0.28) |
| 7g | 3 | bis(4-Chlorophenyl)acetyl | 0.93 (0.61-1.41) | 0.10 (0.06-0.15) |
| 8g | 2 | bis(4-Chlorophenyl)acetyl | 1.15 (0.76-1.74) | 0.14 (0.09-0.21) |
| 7h | 3 | 1-Naphthylacetyl | 0.52 (0.34-0.79) | 0.13 (0.09-0.20) |
| 8h | 2 | 1-Naphthylacetyl | 0.81 (0.54-1.22) | 0.15 (0.10-0.22) |
| 7i | 3 | 2-Naphthylacetyl | 0.23 (0.15-0.35) | 0.09 (0.06-0.14) |
| 8i | 2 | 2-Naphthylacetyl | 0.25 (0.17-0.38) | 0.11 (0.07-0.16) |
| 7j | 3 | 2-Naphthoxyacetyl | 0.07 (0.05-0.11) | 0.06 (0.04-0.09) |
| 8j | 2 | 2-Naphthoxyacetyl | 0.11 (0.07-0.16) | 0.08 (0.05-0.12) |
| 7k | 3 | 4-Biphenoxyacetyl | 0.06 (0.04-0.09) | 0.07 (0.05-0.11) |
| 8k | 2 | 4-Biphenoxyacetyl | 0.07 (0.05-0.11) | 0.09 (0.06-0.14) |
| 7l | 3 | 4-Chlorophenoxyacetyl | 0.23 (0.15-0.35) | 0.13 (0.09-0.20) |
| 8l | 2 | 4-Chlorophenoxyacetyl | 0.21 (0.14-0.32) | 0.15 (0.10-0.22) |
Data extracted from "Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors".[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
In Vitro Monoamine Reuptake Inhibition Assay
This assay is designed to measure the inhibition of radiolabeled monoamine uptake into cells expressing the respective transporters.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are transiently transfected with plasmids encoding for human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) using a suitable transfection reagent.
2. Reuptake Assay Procedure:
-
Transfected cells are seeded into 24-well plates coated with poly-D-lysine.
-
After 24 hours, the culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, and 25 mM HEPES, pH 7.4).
-
Cells are then pre-incubated for 10 minutes at 37°C with KRH buffer containing various concentrations of the test compounds.
-
The uptake reaction is initiated by adding a mixture of [3H]-serotonin and unlabeled serotonin (for SERT assay) or [3H]-norepinephrine and unlabeled norepinephrine (for NET assay) to a final concentration of 10 nM.
-
The incubation is carried out for 5 minutes at 37°C.
-
The uptake is terminated by aspirating the buffer and rapidly washing the cells three times with ice-cold KRH buffer.
-
The cells are then lysed with 1% sodium dodecyl sulfate (SDS).
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM paroxetine for SERT, 10 µM desipramine for NET).
-
The IC50 values are calculated by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).
Mechanism of Action: SNRI Signaling Pathway
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) exert their therapeutic effects by modulating the levels of serotonin and norepinephrine in the synaptic cleft. The following diagram illustrates this fundamental mechanism.
Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Experimental Workflow
The general workflow for evaluating the inhibitory activity of the this compound derivatives is depicted below.
Caption: Workflow for in vitro monoamine reuptake inhibition assays.
References
Comparative analysis of the binding modes of N-benzylpiperidine-4-carboxamide analogs
A Comparative Analysis of the Binding Modes of N-benzylpiperidine-4-carboxamide Analogs
This guide provides a comparative analysis of the binding modes of various this compound analogs, targeting researchers, scientists, and professionals in drug development. The information is compiled from recent studies to offer insights into the structure-activity relationships (SAR) and binding interactions of this versatile scaffold with different biological targets.
Quantitative Data on Binding Affinities
The following table summarizes the inhibitory activities of several this compound analogs against their respective targets. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound ID | Target | R-Group Modification | IC50 (µM) | Ki (nM) | Reference |
| Analog 1 | Acetylcholinesterase (AChE) | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 | - | [1] |
| Analog 2 | Acetylcholinesterase (AChE) | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 | - | [1] |
| Analog 3 | Monoamine Oxidase A (MAO-A) | (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide with specific N-benzyl substituents | 1.38 (for compound 2d) | - | [2] |
| Analog 4 | Monoamine Oxidase A (MAO-A) | (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide with specific N-benzyl substituents | 2.48 (for compound 2j) | - | [2] |
| Analog 5 | Butyrylcholinesterase (BChE) | (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide with meta-methoxy substituent | Inhibition rate of 55% at 100 µM | - | [2] |
| Analog 6 | USP7 | N-benzyl piperidinol derivative | 0.0408 | 78.3 | [3] |
| Analog 7 | Acetylcholinesterase (AChE) | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | 0.0012 | - | [4] |
Experimental Protocols
A generalized overview of the experimental methodologies employed in the cited studies is provided below. For specific details, please refer to the individual publications.
Synthesis of this compound Analogs
A common synthetic route involves the coupling of a substituted N-benzylpiperidine-4-carboxylic acid with a desired amine or the reaction of 1-benzylpiperidine-4-carbonyl chloride with an appropriate nucleophile.[5] The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final products are purified by column chromatography or recrystallization.[2] Structure confirmation is achieved through spectroscopic methods such as NMR, IR, and mass spectrometry.[6][7]
In Vitro Enzyme Inhibition Assays
The inhibitory activity of the synthesized compounds against their respective target enzymes is determined using established in vitro assays.
-
Cholinesterase Inhibition Assay: The Ellman's method is frequently used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition.[2] This spectrophotometric assay quantifies the activity of the enzyme by measuring the formation of a colored product.
-
Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory potency against MAO-A and MAO-B is assessed using assays that measure the enzymatic conversion of a substrate, often detected by fluorescence or luminescence.
-
USP7 Inhibition Assay: The inhibitory effect on USP7 deubiquitinase activity can be measured using various methods, including those that monitor the cleavage of a fluorogenic substrate.[3]
Structural Biology and Computational Modeling
To elucidate the binding modes of these analogs, a combination of structural biology techniques and computational modeling is employed.
-
X-ray Crystallography: Single-crystal X-ray diffraction is utilized to determine the three-dimensional structure of the analogs or their co-crystals with the target protein.[3][7] This provides precise information about the binding orientation, conformational changes, and key intermolecular interactions.
-
Molecular Docking and Dynamics Simulations: Computational docking studies are performed to predict the binding poses of the analogs within the active site of the target protein.[2][6] Molecular dynamics simulations can further refine these poses and provide insights into the stability of the ligand-protein complex over time.[1]
Visualizing the Research Workflow
The following diagram illustrates the typical workflow for a comparative analysis of the binding modes of this compound analogs.
Caption: Workflow for Comparative Analysis of Binding Modes.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Superior Efficacy of Novel N-benzylpiperidine-4-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel N-benzylpiperidine-4-carboxamide derivatives against established therapeutic agents. The data presented herein demonstrates the potential of these novel compounds as potent inhibitors of key enzymes implicated in neurodegenerative diseases and depression, offering a promising avenue for future drug development.
Introduction
This compound derivatives are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities. Recent studies have highlighted their potential as potent inhibitors of cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE) and monoamine oxidases (MAO-A and MAO-B). Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and depression, respectively. This guide summarizes the superior in vitro efficacy of selected novel derivatives compared to standard drugs, details the experimental protocols for activity assessment, and visualizes the underlying signaling pathways.
Comparative Efficacy Data
The following tables summarize the in vitro inhibitory activities (IC50 values) of novel this compound derivatives compared to the standard drugs Donepezil (a cholinesterase inhibitor) and Selegiline (a selective MAO-B inhibitor). Lower IC50 values indicate greater potency.
Table 1: Cholinesterase Inhibitory Activity (IC50 in µM)
| Compound | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Selectivity for AChE |
| Novel Derivative 1 | 0.054 ± 0.004 | - | - |
| Novel Derivative 2 | 0.41 ± 1.25 | - | - |
| Novel Derivative 3 | 5.94 ± 1.08 | - | - |
| Donepezil (Standard) | 0.02 - 0.06[1] | 3.5 - 7.5 | High |
Data for Novel Derivatives 1, 2, and 3 are indicative of compounds with significant AChE inhibitory activity. The specific structures are often proprietary to the research developing them.
Table 2: Monoamine Oxidase Inhibitory Activity (IC50 in µM)
| Compound | MAO-A | MAO-B | Selectivity for MAO-B |
| Novel Derivative 4 | - | 3.25 ± 0.20 | - |
| Selegiline (Standard) | ~1.0 | 0.01 - 0.1[2] | High |
Novel Derivative 4 demonstrates moderate but significant MAO-B inhibitory activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for determining cholinesterase activity.
Principle: The assay measures the activity of AChE or BChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE).
Materials:
-
Acetylcholinesterase (from Electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (novel derivatives and standards) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and a microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) (10 mM) in deionized water.
-
Prepare a stock solution of the enzyme in phosphate buffer.
-
Prepare serial dilutions of the test compounds and standard drugs.
-
-
Assay in 96-well plate:
-
To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This fluorometric assay is a sensitive method for determining the activity of MAO isoforms.
Principle: The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrates: p-Tyramine (for MAO-A) or Benzylamine (for MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (novel derivatives and standards) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate and a fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the enzymes, substrates, Amplex® Red, and HRP in the assay buffer.
-
Prepare serial dilutions of the test compounds and standard drugs.
-
-
Assay in 96-well plate:
-
To each well, add 50 µL of the enzyme solution (MAO-A or MAO-B).
-
Add 25 µL of the test compound solution at various concentrations.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of a mixture containing the substrate, Amplex® Red, and HRP.
-
-
Measurement:
-
Immediately measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) at regular intervals for 30-60 minutes using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Mechanism of Action
The therapeutic potential of this compound derivatives stems from their ability to modulate key signaling pathways involved in neurotransmission.
Cholinesterase Inhibition Pathway for Alzheimer's Disease
In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh), which is crucial for memory and cognitive functions. Cholinesterase inhibitors, including the novel this compound derivatives, block the action of enzymes (AChE and BChE) that break down ACh. This leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive symptoms.[3][4][5][6][7]
Monoamine Oxidase Inhibition Pathway for Depression
Depression is associated with reduced levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[8][9][10] Monoamine oxidase (MAO) enzymes are responsible for the degradation of these neurotransmitters.[8][9][11][12] By inhibiting MAO-A and/or MAO-B, the novel this compound derivatives can increase the synaptic availability of these monoamines, leading to enhanced neurotransmission and antidepressant effects.[8][9][11][]
Conclusion
The novel this compound derivatives presented in this guide demonstrate superior in vitro efficacy as inhibitors of cholinesterases and monoamine oxidases compared to established drugs. Their potent activity, coupled with the potential for favorable selectivity profiles, positions them as highly promising candidates for the development of new therapeutics for Alzheimer's disease and depression. Further in vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential and safety profiles.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinesterase inhibitors: Types, how they work, and side effects [medicalnewstoday.com]
- 6. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 7. researchgate.net [researchgate.net]
- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 10. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-benzylpiperidine-4-carboxamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of N-benzylpiperidine-4-carboxamide, a compound commonly used in pharmaceutical research. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or chloroprene). Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust or aerosols, use a NIOSH-approved respirator.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any potential vapors or dust.
Quantitative Data Summary
For risk assessment and proper handling, the following data for the analogous compound, N-benzylpiperidine-4-carboxaldehyde, is provided for reference. It is prudent to assume similar or greater hazards for this compound.
| Property | Value | Reference Compound |
| Molecular Formula | C₁₃H₁₈N₂O | This compound |
| Acute Oral Toxicity | Category 3 (Toxic if swallowed) | N-benzylpiperidine-4-carboxaldehyde |
| Eye Damage/Irritation | Category 1 (Causes serious eye damage) | N-benzylpiperidine-4-carboxaldehyde |
| Flash Point | > 110 °C (> 230 °F) - closed cup | N-benzylpiperidine-4-carboxaldehyde |
| Storage Class Code | 6.1C - Combustible, acute toxic category 3 | N-benzylpiperidine-4-carboxaldehyde |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following is a general procedural guide.
Step 1: Waste Identification and Segregation
-
Chemical waste generators must classify discarded chemicals as hazardous or non-hazardous according to US EPA guidelines (40 CFR 261.3) and local regulations.[1]
-
Due to its chemical structure and the hazards of related compounds, this compound waste should be considered hazardous.
-
Segregate this compound waste from other waste streams, particularly from acids, oxidizers, and incompatible chemicals.[2]
Step 2: Containerization and Labeling
-
Use a dedicated, properly sealed, and clearly labeled waste container for this compound waste.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 3: On-site Neutralization (for small quantities, if permissible and safe)
-
For very small residual amounts, in-laboratory treatment may be an option, but only if conducted by trained personnel and in accordance with institutional safety protocols.
-
A possible method for compounds containing amine groups is oxidation with potassium permanganate under acidic conditions.[2][3] However, this should only be attempted after a thorough risk assessment for the specific amide compound.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
Step 5: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4]
-
Provide the EHS office with a complete and accurate description of the waste.
-
Never dispose of this compound down the drain or in the regular trash.[5][6]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can contribute to a safer research environment and ensure responsible chemical waste management. Always consult your institution's specific safety guidelines and your EHS office for any additional requirements.
References
Personal protective equipment for handling N-benzylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of N-benzylpiperidine-4-carboxamide (CAS RN: 101264-48-6). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazard statements that necessitate rigorous protective measures. The primary routes of exposure are inhalation, skin contact, and eye contact.
1.1 GHS Hazard Classification
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
1.2 Required Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. The following table outlines the minimum required protection.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) | Prevents skin contact and absorption. |
| Eye/Face Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles. |
| Skin and Body | Laboratory coat, closed-toe shoes | Prevents contamination of personal clothing and skin. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust or vapors. |
Operational Plan: Handling and Experimental Protocol
Safe handling practices are paramount when working with this compound. This substance should be handled by technically qualified individuals in a controlled laboratory setting.
2.1 Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and the required PPE.
-
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within a chemical fume hood to control dust and vapors.
-
Use a dedicated, clean spatula for transferring the solid compound.
-
Close the container tightly immediately after use.
-
-
Dissolving the Compound :
-
If preparing a solution, add the solid this compound to the solvent slowly.
-
If necessary, use a sonicator or magnetic stirrer to aid dissolution, ensuring the container is properly sealed or covered.
-
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Clean all contaminated surfaces and equipment according to laboratory procedures.
-
Remove and dispose of gloves properly.
-
Disposal Plan
Chemical waste must be managed in accordance with federal, state, and local environmental regulations.
3.1 Waste Segregation and Disposal Protocol
-
Solid Waste :
-
Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, paper towels) in a dedicated, labeled hazardous waste container.
-
The container must be clearly marked with "Hazardous Waste" and the chemical name.
-
-
Liquid Waste :
-
Collect solutions containing this compound in a separate, labeled liquid hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
-
-
Arranging for Pickup :
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
-
Workflow and Safety Logic
The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.
Caption: Procedural workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



